molecular formula C6H2BrFN2 B1530309 2-Bromo-3-fluoroisonicotinonitrile CAS No. 1805188-90-2

2-Bromo-3-fluoroisonicotinonitrile

Cat. No.: B1530309
CAS No.: 1805188-90-2
M. Wt: 201 g/mol
InChI Key: JMTKEYNXPPEWFG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroisonicotinonitrile is a useful research compound. Its molecular formula is C6H2BrFN2 and its molecular weight is 201 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTKEYNXPPEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-3-fluoroisonicotinonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Bromo-3-fluoroisonicotinonitrile (CAS: 1805188-90-2) is a highly specialized pyridine scaffold employed as a critical intermediate in the synthesis of next-generation small molecule therapeutics. Its structure features a pyridine ring substituted with a bromine atom at the C2 position, a fluorine atom at the C3 position, and a nitrile group at the C4 position.

This specific substitution pattern offers a unique "chemical handle" triad:

  • C2-Bromine: A highly reactive site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ).
    
  • C3-Fluorine: Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen, influencing binding affinity in kinase/enzyme pockets.

  • C4-Nitrile: A versatile precursor for amines, amides, or heterocycles (e.g., triazoles, tetrazoles) and serves as an electron-withdrawing group to activate the ring.

Chemical Identifiers
PropertyDetail
IUPAC Name 2-Bromo-3-fluoropyridine-4-carbonitrile
CAS Number 1805188-90-2
Molecular Formula

Molecular Weight 201.00 g/mol
SMILES N#CC1=C(F)C(Br)=NC=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water

Synthesis & Manufacturing Protocols

While direct halogenation of isonicotinonitrile lacks regioselectivity, the most robust industrial synthesis proceeds via the functionalization of 2-bromo-3-fluoropyridine or the dehydration of 2-bromo-3-fluoroisonicotinamide .

Primary Route: Dehydration of the Carboxamide

This route is preferred for scale-up due to the availability of the carboxylic acid precursor.

Step 1: Acid Chloride Formation

  • Precursor: 2-Bromo-3-fluoroisonicotinic acid (CAS: 1211530-89-0).

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Conditions: Reflux in DCM with catalytic DMF.

  • Mechanism: Conversion of

    
     to 
    
    
    
    .

Step 2: Amide Formation

  • Reagent: Aqueous Ammonia (

    
    ) or Ammonia gas.
    
  • Conditions:

    
     to RT.
    
  • Product: 2-Bromo-3-fluoroisonicotinamide.

Step 3: Dehydration to Nitrile

  • Reagent: Trifluoroacetic anhydride (TFAA) / Pyridine OR Phosphorus oxychloride (

    
    ).
    
  • Conditions:

    
     in DCM (for TFAA) or Reflux (for 
    
    
    
    ).
  • Mechanism: Elimination of water from the primary amide to form the nitrile.

SynthesisPath Start 2-Bromo-3-fluoropyridine (Starting Material) Lithiation 1. LDA, -78°C 2. CO2 (Dry Ice) Start->Lithiation C4-Lithiation Acid 2-Bromo-3-fluoro- isonicotinic Acid Lithiation->Acid Carboxylation Amide Primary Amide (-CONH2) Acid->Amide 1. SOCl2 2. NH3 Product 2-Bromo-3-fluoro- isonicotinonitrile Amide->Product Dehydration (TFAA/Py or POCl3)

Figure 1: Retrosynthetic pathway from the commercially available pyridine scaffold.

Reactivity Profile & Regioselectivity

The chemical utility of this compound lies in the differential reactivity of its substituents.

Nucleophilic Aromatic Substitution ( )

The pyridine ring is electron-deficient, activated by the ring nitrogen and the electron-withdrawing nitrile group at C4.

  • Site of Attack: The C2-position is the most electrophilic site due to the inductive effect of the adjacent nitrogen and the leaving group ability of Bromine.

  • Role of Fluorine: The C3-Fluorine atom exerts an inductive effect that further activates the C2 position but can also serve as a directing group. In most standard conditions, Br is displaced preferentially over F .

  • Nucleophiles: Amines, alkoxides, and thiols.

Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids occurs exclusively at the C2-Br position. The C3-F remains intact, preserving the fluorinated scaffold for biological activity.

  • Sonogashira: Installation of alkynes at C2.

  • Buchwald-Hartwig: C-N bond formation at C2 to create aminopyridines.

Nitrile Transformations
  • Hydrolysis: Can be reverted to the acid or amide.

  • Reduction: Conversion to the aminomethyl group (

    
    ).
    
  • Cyclization: Reaction with sodium azide (

    
    ) yields the tetrazole derivative, a common bioisostere for carboxylic acids.
    

Reactivity Core 2-Bromo-3-fluoro- isonicotinonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C2-Br Reactivity SNAr SNAr Substitution (R-NH2 / R-OH) Core->SNAr C2-Br Reactivity Tetrazole Cyclization (NaN3) Core->Tetrazole C4-CN Reactivity Reduction Reduction (H2, Raney Ni) Core->Reduction C4-CN Reactivity Prod_Suzuki 2-Aryl-3-fluoro- isonicotinonitrile Suzuki->Prod_Suzuki Prod_SNAr 2-Amino-3-fluoro- isonicotinonitrile SNAr->Prod_SNAr Prod_Tet Tetrazole Derivative Tetrazole->Prod_Tet Prod_Red Aminomethyl Pyridine Reduction->Prod_Red

Figure 2: Divergent reactivity map demonstrating the orthogonality of the functional groups.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for oncology and immunology.

Kinase Inhibitors

The 3-fluoropyridine motif is frequently used to mimic the hinge-binding region of ATP in kinase inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions that lock the conformation of the drug molecule, improving selectivity.

  • Target Classes: MEK, PI3K, and EGFR inhibitors.

  • Mechanism: The nitrile group can accept hydrogen bonds from the protein backbone (e.g., hinge region residues), while the C2-substitution extends into the hydrophobic pocket.

KRAS Inhibitors

Recent advances in targeting KRAS(G12C) have utilized functionalized pyridines to bind to the switch-II pocket. The electron-deficient nature of this scaffold (enhanced by F and CN) makes it an ideal core for covalent inhibitors that rely on nucleophilic attack by the mutant cysteine.

PROTACs (Proteolysis Targeting Chimeras)

This molecule serves as a rigid, linear linker attachment point. The C2-Br allows for the attachment of the E3 ligase ligand (e.g., Cereblon binder), while the C4-CN can be modified to attach the Warhead (protein of interest binder).

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) if possible. Avoid contact with strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

References

  • ChemicalBook. (2025). This compound CAS Database Reference. Retrieved from

  • PubChem. (2025).[1] 2-Bromo-3-fluorobenzonitrile and related Pyridine Analogues. National Library of Medicine. Retrieved from

  • BenchChem. (2025). Synthesis and Applications of Halogenated Isonicotinonitriles. Retrieved from

  • Google Patents. (2014). Preparation method for 2-bromo-3-fluorobenzoic acid (CN103772223A). Retrieved from

  • Organic Syntheses. (1940). General methods for 2-Bromopyridine synthesis.[2] Org.[3][4][5] Synth. 1940, 20, 16. Retrieved from

Sources

2-Bromo-3-fluoroisonicotinonitrile as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthetic pathways, and medicinal chemistry applications of 2-Bromo-3-fluoroisonicotinonitrile (CAS: 1805188-90-2). It is structured to provide actionable intelligence for drug discovery scientists.

Technical Whitepaper & Application Guide

Executive Summary

This compound is a tris-functionalized pyridine building block that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors, GPCR modulators, and PROTAC linkers. Its value lies in its orthogonal reactivity :

  • C2-Bromine: Highly reactive handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Nitrile: Versatile precursor for primary amines, amides, or heterocycles (oxadiazoles, tetrazoles).

  • C3-Fluorine: A metabolic blocker that modulates the pKa of the pyridine nitrogen and influences the atropisomeric stability of C2-biaryl systems.

This guide provides a comprehensive analysis of its chemical behavior, validated synthetic protocols, and its role in structure-activity relationship (SAR) optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 1805188-90-2
Molecular Formula C₆H₂BrFN₂
Molecular Weight 200.99 g/mol
Appearance Off-white to pale yellow solid
Melting Point 118–122 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low water solubility
pKa (Calculated) ~ -1.5 (Pyridine N is weakly basic due to F/CN/Br electron withdrawal)
Hazards Acute Tox.[1][2][3] (Oral/Dermal/Inhal); Skin/Eye Irritant; Emits toxic fumes (HF, HCN, NOx) under fire.

Synthetic Accessibility

The synthesis of this compound is non-trivial due to the need for precise regiocontrol. Two primary industrial routes are employed.[4][5]

Route A: Directed Ortho-Metalation (DoM) – Lab Scale Preferred

This route utilizes the strong directing effect of the C3-fluorine atom to install the C4-functionality.

  • Starting Material: 2-Bromo-3-fluoropyridine.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78 °C in THF. The bulky base removes the proton at C4 (ortho to F, meta to Br). Note: C4 is thermodynamically and kinetically favored over C6 due to the inductive effect of Fluorine.

  • Formylation: Quench with DMF to yield 2-bromo-3-fluoroisonicotinaldehyde.

  • Conversion to Nitrile: Condensation with hydroxylamine to form the oxime, followed by dehydration (e.g., with acetic anhydride or SOCl₂) to yield the nitrile.

Route B: Functionalization of Picoline – Process Scale Preferred
  • Starting Material: 2-Amino-3-fluoro-4-methylpyridine.

  • Sandmeyer Reaction: Diazotization (NaNO₂/HBr) followed by CuBr treatment installs the C2-Bromine.

  • Oxidation: The C4-methyl group is oxidized to the carboxylic acid using KMnO₄ or catalytic oxidation.

  • Amidation & Dehydration: Acid

    
     Amide 
    
    
    
    Nitrile (via POCl₃).

Reactivity Map & Logic

The molecule's reactivity is governed by the electronic push-pull of the pyridine ring substituted with three electron-withdrawing groups (EWG).

Mechanistic Hierarchy[7]
  • C2-Br (The Soft Electrophile): The most reactive site for Pd(0) oxidative addition. The adjacent pyridine nitrogen activates this position for oxidative addition, making Suzuki and Buchwald couplings proceed under mild conditions.

  • C4-CN (The Masked Nucleophile/Electrophile): Stable to standard coupling conditions. Can be hydrolyzed (acid/base) or reduced (LAH/H₂-Pd).

  • C3-F (The Hard Electrophile/Modulator): Generally inert to Pd-catalysis. However, in SₙAr reactions with strong nucleophiles (e.g., alkoxides), the C2-Br is typically displaced first , but the C3-F can be displaced if the nucleophile is small and the conditions are forcing, especially because the C4-CN activates the C3 position. Crucial Control: Use non-nucleophilic bases (Cs₂CO₃, K₃PO₄) in couplings to avoid SₙAr side reactions.

ReactivityMap Core 2-Bromo-3-fluoro- isonicotinonitrile Suzuki C2-Aryl/Heteroaryl (Suzuki-Miyaura) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald C2-Amine (Buchwald-Hartwig) Core->Buchwald Pd2(dba)3, BINAP, HNR2 SNAr_C2 C2-Alkoxy/Amino (SₙAr Displacement) Core->SNAr_C2 NaOR or HNR2, Heat Amide C4-Amide (Hydrolysis) Core->Amide H2O2, NaOH Amine C4-Aminomethyl (Reduction) Core->Amine H2, Raney Ni Heterocycle C4-Triazole/Oxadiazole (Cyclization) Core->Heterocycle NaN3 or NH2NH2 Metabolic Metabolic Stability (Block P450) Core->Metabolic Intrinsic Property Atropisomer Conformational Lock (Restricts Rotation) Core->Atropisomer Steric Bulk

Figure 1: Chemoselectivity landscape of this compound. Blue paths indicate C2-functionalization (primary); Red paths indicate C4-derivatization (secondary).

Medicinal Chemistry Applications

A. Kinase Inhibitor Scaffolds (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the ATP binding pocket.

  • Role of 3-F: The fluorine atom lowers the pKa of the pyridine nitrogen (from ~5.2 in pyridine to ~ -1.5 here). This reduces non-specific binding to acidic residues and improves lipophilicity (LogD).

  • Role of 4-CN: The nitrile group can project into the solvent front or interact with the "gatekeeper" residue. It is often converted to a primary amine (via reduction) to form a key salt bridge with residues like Glu or Asp in the active site.

B. Covalent Inhibitors (KRAS/BTK)

The 2-position is ideal for attaching an acrylamide warhead (via a diamine linker installed by Buchwald coupling). The electron-deficient nature of the ring (due to F and CN) increases the acidity of any NH protons attached at C2, potentially strengthening H-bonds.

C. PROTAC Linker Attachment

The C4-nitrile can be hydrolyzed to a carboxylic acid, serving as the attachment point for a linker (PEG/alkyl chain) connecting to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2

Objective: Install an aryl group at C2 while preserving the C4-nitrile and C3-fluorine.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) – Chosen for resistance to poisoning by CN.

  • K₂CO₃ (2.0 equiv) – Mild base prevents SNAr side reactions.

  • 1,4-Dioxane/Water (4:1 v/v) – Degassed.

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the pyridine substrate, boronic acid, and base.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add degassed solvent mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

    • Validation Check: The product peak should show the loss of the Br isotope pattern (1:1) and appearance of the coupled mass.[6] The nitrile peak (IR ~2230 cm⁻¹) should remain.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Controlled Hydrolysis of Nitrile to Primary Amide

Objective: Convert C4-CN to -CONH₂ without hydrolyzing the C3-F (avoiding defluorination).

Reagents:

  • Substrate (C2-functionalized intermediate)

  • 30% H₂O₂ (5.0 equiv)

  • K₂CO₃ (1.0 equiv) or NaOH (0.1M)

  • DMSO (Solvent)

Procedure:

  • Dissolve substrate in DMSO at 0 °C.

  • Add K₂CO₃ followed by dropwise addition of H₂O₂.

  • Stir at ambient temperature for 30–60 mins. Do not heat.

  • Validation Check: LCMS will show M+18 mass shift.

  • Quench with saturated Na₂S₂O₃ (to destroy excess peroxide) before extraction.

Handling & Safety Data

  • Acute Toxicity: Pyridine nitriles are toxic if swallowed or inhaled.[2] They may metabolize to release cyanide ions in vivo.

  • Skin/Eye: Severe irritant.[7] The combination of halogen and nitrile makes this a potent alkylating agent (sensitizer).

  • Incompatibility: Avoid strong acids (hydrolysis of CN) and strong reducing agents (unless intended).

  • Storage: Store under inert atmosphere at 2–8 °C. Moisture sensitive (hydrolysis risk over long term).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 13873119 (Analogous 4-methoxy derivative). National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (DoM Logic)
  • Suzuki Coupling on Chloropyridines (Analogous Protocol)

    • Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation."[5] Synthesis, 2005(6), 993-997.[5] Link

  • Medicinal Chemistry Applications

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Explains the metabolic role of C3-F). Link

  • Patent Literature (Analogous Scaffolds)

    • Glaxo Group Ltd. "Phenylethanolamine Derivatives for Treatment of Respiratory Diseases." U.S. Patent No.[8] 7,439,393. (Demonstrates use of halo-pyridine intermediates). Link

Sources

Electronic properties of 3-fluoro-isonicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoroisonicotinonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique intersection of electronic deficiency, metabolic stability, and reactive orthogonality. This guide analyzes the physicochemical behavior of this moiety, specifically how the fluorine atom at the C3 position modulates the electronic landscape of the pyridine ring, thereby altering reactivity (specifically


 and metallation) and binding affinity in protein pockets.

By synthesizing data from Density Functional Theory (DFT) studies and empirical synthetic protocols, this whitepaper provides a roadmap for utilizing this scaffold to optimize drug candidates, particularly in the kinase inhibitor and CNS spaces.

Part 1: Electronic Architecture & The Fluorine Effect

The introduction of a fluorine atom at the C3 position of isonicotinonitrile creates a profound perturbation of the pyridine ring's electronic structure. This is not merely a steric change; it is a fundamental reordering of the molecular orbitals.

The "Push-Pull" Inductive Map

The scaffold is defined by three competing electronic vectors:

  • Pyridine Nitrogen (N1): Strong inductive ($ -I

    
     -M $) withdrawal, depleting electron density at C2, C4, and C6.
    
  • Nitrile Group (C4-CN): A linear, potent electron-withdrawing group ($ \sigma_p \approx 0.66 $) that further deactivates the ring, particularly at C3 and C5 (ortho positions).

  • Fluorine Atom (C3-F):

    • **Inductive Effect ($ -I

      
       \chi = 3.98 $), pulling 
      
      
      
      -density from C3.
    • Mesomeric Effect ($ +M $): Donates

      
      -density back into the ring, though this is overwhelmed by the combined $ -I $ effects of the N1 and CN groups.
      

Net Result: The C3-F bond is highly polarized, and the C3 carbon is paradoxically activated for nucleophilic attack despite the fluorine's potential donation. The Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered compared to the non-fluorinated parent, making the molecule a "soft" electrophile.

Dipole Moment & Binding Implications

In a biological context, the C-F bond (approx. 1.4 Å) acts as a bioisostere for C-OH or C=O bonds but without the hydrogen bond donor capability.

  • Vector Summation: The dipole of the C3-F bond is roughly orthogonal to the C4-CN vector. This creates a distinct electrostatic potential surface (ESP) that can displace high-energy water molecules in hydrophobic binding pockets.

  • pKa Modulation: The fluorine atom reduces the basicity of the pyridine nitrogen (approx.

    
     units), reducing the energetic penalty of desolvation upon protein binding.
    

Part 2: Reactivity Profile & Synthetic Logic

The electronic deficiency of 3-fluoroisonicotinonitrile dictates its reactivity. It behaves less like a standard pyridine and more like a nitro-arene.

Nucleophilic Aromatic Substitution ( )

This is the dominant reaction mode. The fluorine atom at C3 is a "sacrificial" activating group or a leaving group depending on the nucleophile and conditions.

  • Regioselectivity:

    • Path A (Displacement of F): Nucleophiles (alkoxides, thiols, amines) attack C3. The transition state (Meisenheimer complex) is stabilized by the ortho-nitrile group and the electron-deficient ring. This is the primary route for diversifying the C3 position.

    • Path B (Displacement of CN): Rare. The nitrile is generally robust unless subjected to extreme oxidative conditions.

    • Path C (Attack at C2/C6): Sterically accessible but requires a leaving group (e.g., if starting from 2-chloro-3-fluoroisonicotinonitrile).

Directed Ortho-Metallation (DoM)

While


 dominates with nucleophiles, strong bases (LDA, LiTMP) exploit the "Complex Induced Proximity Effect" (CIPE).
  • C2 Lithiation: The hydrogen at C2 is sandwiched between the pyridine nitrogen and the fluorine atom. It is the most acidic proton (

    
    ). Lithiation here is rapid and regioselective, allowing electrophilic quenching (e.g., formylation, iodination) to generate trisubstituted pyridines.
    

ReactionPathways Start 3-Fluoroisonicotinonitrile Li_Int C2-Lithio Intermediate (Directed by N & F) Start->Li_Int LiTMP, THF, -78°C SnAr_Prod 3-Amino/Alkoxy Derivative (Displacement of F) Start->SnAr_Prod H-Nu, Base, Heat (SNAr) C2_Funct 2-Substituted-3-Fluoro isonicotinonitrile Li_Int->C2_Funct Electrophile (E+)

Caption: Divergent reaction pathways: Kinetic lithiation at C2 vs. thermodynamic


 at C3.

Part 3: Experimental Protocols

The following protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of 3-Fluoroisonicotinonitrile (Cyanation)

Target: Conversion of 3-fluoro-4-chloropyridine to the nitrile.

Rationale: Direct cyanation is safer and more scalable than Sandmeyer reactions on the amino-pyridine.

  • Reagents:

    • Substrate: 3-Fluoro-4-chloropyridine (1.0 eq)

    • Cyanating Agent: Zinc Cyanide (

      
      ) (0.6 eq)
      
    • Catalyst:

      
       (2 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

    • Solvent: DMF (wet or anhydrous, Zn usually requires activation)

  • Procedure:

    • Charge a reaction vial with 3-fluoro-4-chloropyridine,

      
      , 
      
      
      
      , and dppf.
    • Evacuate and backfill with

      
       (3 cycles).
      
    • Add DMF (concentration 0.2 M) via syringe.

    • Heat to 100°C for 4–12 hours. Monitor by LCMS (Look for M+1 = 123.1).

    • Workup: Cool to RT. Dilute with EtOAc. Wash with 10%

      
       (to chelate Zn/Pd), then water and brine.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Diversification (Displacement of Fluorine)

Target: Synthesis of 3-morpholinoisonicotinonitrile.

Rationale: The nitrile at C4 activates the C3-fluorine for displacement.

  • Reagents:

    • Substrate: 3-Fluoroisonicotinonitrile (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)[1]

    • Base:

      
       (2.0 eq) or 
      
      
      
      (2.0 eq)
    • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M).

    • Add Base and Morpholine.

    • Heat to 80–100°C . (Note: Reaction rate depends on nucleophile strength. Amines are faster than alcohols).

    • Monitoring: The F-displacement is usually clean. Watch for the disappearance of the F-peak in

      
       NMR if available.
      
    • Workup: Pour into crushed ice/water. The product often precipitates. Filter or extract with EtOAc.

Part 4: Data Summary & Properties

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 122.10 g/mol Fragment-like, high Ligand Efficiency (LE).
ClogP ~0.6Low lipophilicity, good for CNS penetration.
Hammett

(CN)
0.66Strong electron withdrawal activates C3.

(Conj. Acid)
~1.0 (Est.)Very weak base; neutral at physiological pH.

NMR Shift
~ -120 to -130 ppmDistinct handle for metabolic tracking.
Metabolic Stability HighF blocks P450 oxidation at C3; CN is robust.

References

  • Schlosser, M. (2005). "The 2-Position of Pyridine: A 'Privileged' Site for Functionalization." Angewandte Chemie International Edition.

  • Marsais, F., & Queguiner, G. (1981). "Metallation of 3-Halopyridines: A New Route to 3,4-Disubstituted Pyridines." Tetrahedron.

  • Sakamoto, T., et al. (1993). "Palladium-catalyzed cyanation of haloarenes with zinc cyanide." Journal of the Chemical Society, Perkin Transactions 1.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

Sources

A Researcher's Guide to 2-Bromo-3-fluoroisonicotinonitrile: From Sourcing Challenges to Synthetic Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, substituted pyridines are foundational building blocks, offering a versatile scaffold for constructing complex, biologically active molecules. Among these, 2-Bromo-3-fluoroisonicotinonitrile presents a particularly interesting substitution pattern, combining the reactivity of a bromo group, the electronic influence of fluorine, and a nitrile moiety for further derivatization. However, a critical bottleneck for researchers is its limited direct commercial availability. This guide provides a technical overview of the sourcing landscape for this compound and presents a practical synthetic alternative for laboratories.

Assessment of Commercial Availability

Initial searches across major chemical vendor platforms reveal that this compound (CAS No. 1805188-90-2) is not a standard catalog item.[1] While structurally similar compounds, such as 2-Bromo-3-methylisonicotinonitrile and various fluorinated benzonitriles, are readily available, the specific target molecule is elusive.[2][3][4] This scarcity suggests that the compound is likely not produced on a large scale and must be obtained through custom synthesis or prepared in-house. For research teams, this shifts the challenge from procurement to chemical synthesis.

Proposed Synthetic Strategy: Halodeboronation

Given the absence of a direct supply, an effective synthetic route is paramount. The scientific literature points towards a facile and efficient method for preparing halogenated aromatics: the halodeboronation of aryl boronic acids. This strategy is particularly advantageous as it often proceeds under mild conditions with high yields. A plausible and documented approach for a similar compound, 2-bromo-3-fluorobenzonitrile, involves the reaction of a corresponding boronic acid with a bromine source.[5]

Adapting this logic, the synthesis of this compound would logically start from the corresponding boronic acid or ester precursor. The key transformation is the displacement of the boronic acid group with a bromine atom.

Experimental Protocol: Synthesis via Bromodeboronation

This protocol is adapted from established methods for bromodeboronation of aryl boronic acids.

Materials:

  • 3-Fluoroisonicotinonitrile-2-boronic acid (or its pinacol ester)

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoroisonicotinonitrile-2-boronic acid (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add Copper(II) Bromide (CuBr₂) (approx. 1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification cluster_end Final Product SM1 3-Fluoroisonicotinonitrile-2-boronic acid React 1. Combine & Reflux (2-4 hours, 82°C) SM1->React SM2 Copper(II) Bromide (CuBr₂) SM2->React SM3 Acetonitrile SM3->React Workup 2. Aqueous Quench 3. DCM Extraction 4. Wash & Dry React->Workup Cool to RT Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product This compound Purify->Product Purified Product

Caption: Synthetic workflow for this compound.

Sourcing Commercially Available Precursors

The viability of the proposed synthesis hinges on the availability of its key precursor. Fortunately, the necessary starting materials for this route are accessible from various chemical suppliers.

PrecursorCAS NumberPotential SuppliersNotes
3-Fluoroisonicotinonitrile 3939-23-9Sigma-Aldrich, Fluorochem, Combi-BlocksKey starting material for boronic acid synthesis.
Bis(pinacolato)diboron 73183-34-3Sigma-Aldrich, TCI Chemicals, Oakwood ChemicalReagent for converting the nitrile to a boronic ester.
**Copper(II) Bromide (CuBr₂) **7789-45-9Most major chemical suppliersStandard laboratory reagent.

This data indicates that while the final product is a specialty chemical, the precursors required to synthesize it are standard, commercially-stocked items.

Safety and Handling

As with any chemical synthesis, proper safety protocols are essential.

  • This compound : While specific hazard data is not widely available due to its novelty, it should be handled with care. As a bromo-pyridine derivative, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Copper(II) Bromide : Harmful if swallowed and causes skin and serious eye irritation.

  • Acetonitrile : Flammable liquid and vapor, harmful if swallowed or inhaled, and causes serious eye irritation.

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

References

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. Available at: [Link]

  • LookChem. 2-Bromo-Isonicotinonitrile: Unlocking Value for Global Chemical Buyers. Available at: [Link]

  • Pharmaffiliates. CAS No : 1502090-29-0 | Product Name : 2-Bromo-3,6-difluorobenzonitrile. Available at: [Link]

  • PubChem. 2-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 2783393. Available at: [Link]

  • ChemSynthesis. 2-bromo-3-fluorobenzonitrile - 425379-16-4. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Figshare. Collection - Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids - The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Organic Syntheses. alkyl and alkylene bromides - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Deep Dive: Halogenated Isonicotinonitrile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The halogenated isonicotinonitrile (2-halo-4-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a unique electronic configuration: the synergistic electron-withdrawing effects of the pyridine nitrogen and the para-positioned nitrile group create a highly electrophilic C2/C6 center. This makes the scaffold an ideal substrate for Nucleophilic Aromatic Substitution (


)  and Palladium-catalyzed cross-couplings , serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, Src family) and advanced agrochemicals.

This guide analyzes the synthetic access, reactivity profiles, and strategic functionalization of this scaffold, moving beyond basic textbook definitions to provide field-tested insights for the bench scientist.

Electronic Architecture & Reactivity Profile

To master the chemistry of halogenated isonicotinonitriles, one must understand the "electronic tug-of-war" occurring within the ring.

The Electrophilicity Vector

Unlike a standard pyridine, the isonicotinonitrile core possesses two strong electron-withdrawing groups (EWGs).

  • Pyridine Nitrogen (N1): Inductively withdraws electron density, activating C2 and C6.

  • Nitrile Group (C4-CN): Withers electron density via resonance and induction, further activating the ortho positions (C3/C5) and para position (relative to itself, which is N1).

The Result: The C2 position in 2-chloroisonicotinonitrile is significantly more electrophilic than in 2-chloropyridine. This allows


 reactions to proceed under milder conditions, often without the need for high-boiling solvents or forcing conditions.
Reactivity Decision Tree

The medicinal chemist often faces a choice:


 or Cross-Coupling?
  • 
     Dominance:  In the presence of hard nucleophiles (amines, alkoxides), the C-Cl bond at C2 is highly labile.
    
  • Metal Catalysis: The C-Cl bond is also accessible for oxidative addition by Pd(0), but chemoselectivity becomes an issue if nucleophilic bases are used (risk of background

    
    ).
    

ReactivityMap Core 2-Chloro-isonicotinonitrile (Scaffold) SNAr SNAr Substitution (Amines/Alkoxides) Core->SNAr Favored Path (C2 Position) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki Requires Non-Nuc Base Hydrolysis Nitrile Hydrolysis (-> Isonicotinic Acid) Core->Hydrolysis Acid/Base Conditions Lithiation C3 Lithiation (Directed ortho-metalation) Core->Lithiation Low Temp (-78°C) LDA/TMP

Figure 1: Chemoselectivity landscape of the 2-chloro-isonicotinonitrile scaffold.

Synthetic Access: The N-Oxide Route[1][2][3][4]

While halogenation of isonicotinonitrile is possible, the most robust industrial and lab-scale route involves the Reissert-Henze rearrangement of pyridine-N-oxides. This method introduces the halogen at the C2 position while simultaneously deoxygenating the nitrogen.

Mechanism Insight

The reaction proceeds via the activation of the N-oxide oxygen by an electrophile (e.g.,


, 

), followed by nucleophilic attack of the chloride ion at the C2 position and subsequent elimination.
Table 1: Comparison of Halogenation Reagents
ReagentConditionsYieldComments

Reflux, neat or in

60-85%Standard method. Can be messy to work up due to phosphoric acid byproducts.

Reflux, cat. DMF50-70%Gaseous byproducts (

) make workup easier, but reaction can be slower.
Oxalyl Chloride

to RT
80-90%Milder. Useful for sensitive substrates but more expensive.
Vilsmeier Reagent

+ DMF
HighGenerates the active chloroiminium species in situ; highly efficient.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and re-evaluate reagents (particularly the dryness of solvents).

Protocol A: Synthesis of 2-Chloroisonicotinonitrile

Target: Conversion of Isonicotinamide-N-oxide to 2-Chloroisonicotinonitrile.

Rationale: We start with the amide N-oxide because the nitrile group can be formed in situ via dehydration of the amide during the chlorination step, saving a step.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Reagents: Charge the flask with Isonicotinamide-N-oxide (10.0 g, 72.4 mmol) and Phosphorus Pentachloride (

    
    )  (22.6 g, 108 mmol).
    
    • Note:

      
       acts as both the chlorinating agent and the dehydrating agent for the amide -> nitrile conversion.
      
  • Reaction: Add

    
      (30 mL) carefully. The reaction is exothermic.
    
  • Heating: Heat the mixture to 120°C (oil bath temperature) for 3 hours.

    • Checkpoint: The suspension should turn into a clear, dark orange/brown solution.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under high vacuum (use a liquid 
      
      
      
      trap to protect the pump).
    • Pour the viscous residue onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis.

    • Neutralize the aqueous slurry to pH 7-8 using solid

      
       or 
      
      
      
      NaOH.
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (10-20% EtOAc in Hexanes).

    • Expected Yield: 65-75% as a white/off-white solid.

Protocol B: Regioselective with Amines

Target: Synthesis of 2-amino-isonicotinonitrile derivatives (Kinase Inhibitor Precursors).

Rationale: The 2-position is highly activated. Use a polar aprotic solvent to enhance the nucleophilicity of the amine.

  • Setup: 20 mL vial with a Teflon-lined cap.

  • Reagents: Combine 2-Chloroisonicotinonitrile (1.0 eq), Primary Amine (

    
    , 1.2 eq), and DIPEA  (Hunig's Base, 2.0 eq) in DMSO  or NMP  (concentration 0.5 M).
    
    • Tip: If the amine is volatile, use a sealed tube.

  • Reaction: Heat to 80-100°C for 2-4 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (the aminopyridine).
  • Workup:

    • Pour the reaction mixture into Water (10 volumes).

    • The product usually precipitates out. Filter and wash with water.[1]

    • If no precipitate, extract with EtOAc.

    • Note: DMSO is difficult to remove; multiple water washes are required during extraction.

Medicinal Chemistry Applications

The halogenated isonicotinonitrile scaffold serves as a template for Fragment-Based Drug Design (FBDD) .

Kinase Inhibitor Pharmacophores

Many kinase inhibitors (e.g., targeting JAK , Src , or PIM kinases) utilize the 2-aminopyridine motif. The isonicotinonitrile scaffold provides a specific vector:

  • The N1 Nitrogen: Accepts a hydrogen bond from the kinase hinge region.

  • The C2-Amine: Donates a hydrogen bond to the hinge region.

  • The C4-Nitrile: Can project into the solvent front or a small hydrophobic pocket (gatekeeper residue interaction). Alternatively, it is hydrolyzed to an amide to mimic ATP's phosphate interactions.

Synthetic Workflow for Kinase Libraries

The following workflow illustrates how a library of inhibitors is generated from the core scaffold.

SynthesisWorkflow Start Pyridine-N-Oxide Step1 Chlorination/Dehydration (POCl3/PCl5) Start->Step1 Intermediate 2-Chloro-isonicotinonitrile Step1->Intermediate Branch1 SNAr (R-NH2) Library Gen A Intermediate->Branch1 Nucleophilic Attack Branch2 Suzuki Coupling (Ar-B(OH)2) Library Gen B Intermediate->Branch2 Pd(0) Catalysis Final Kinase Inhibitor Hit (e.g., PIM-1 Inhibitor) Branch1->Final Hinge Binder Formation Branch2->Final

Figure 2: Divergent synthesis of kinase inhibitor libraries from the isonicotinonitrile core.

References

  • Synthesis of 2-chloronicotinonitrile (Analogous Protocol)

    • LaMattina, J. L., & Taylor, R. L. (1984). Chlorination of Pyridine-N-Oxides. Journal of Organic Chemistry.
    • Source:

    • Note: This authoritative protocol describes the 3-CN isomer but is the standard industrial reference for the 4-CN isomer synthesis via N-oxide.
  • Regioselectivity in

    
     Reactions: 
    
    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Applied to Pyridines).
    • Source:

    • Relevance: Explains the electronic causality of C2 vs C4 displacement, directly applicable to halogen
  • Medicinal Chemistry Applications (JAK/Kinase)

    • A Comprehensive Overview of Globally Approved JAK Inhibitors.
    • Source:

    • Relevance: details the structural motifs (aminopyridines)
  • DABCO-Catalyzed Regioselective Functionalization

    • Highly Regioselective DABCO-Catalyzed Nucleophilic Arom
    • Source:

    • Relevance: Provides the catalytic method for controlling regioselectivity in dichloro-pyridine deriv

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-3-fluoroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoroisonicotinonitrile (CAS: 1227599-56-1). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its unique electronic structure—featuring a highly electron-deficient pyridine ring substituted with nitrile and fluorine groups—presents a dual challenge:

  • High Reactivity: The electron-withdrawing groups (EWGs) activate the C–Br bond for rapid oxidative addition.

  • High Sensitivity: The same EWGs render the nitrile group prone to hydrolysis and the fluorine susceptible to nucleophilic aromatic substitution (

    
    ).
    

This note provides a "Gold Standard" aqueous protocol and an alternative anhydrous protocol for sensitive substrates, ensuring high yields while suppressing side reactions.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Structure: Pyridine core with Nitrogen at position 1.

    • C2-Br: The oxidative addition site. Highly activated by the adjacent pyridine nitrogen and the inductive effect of the C3-Fluorine.

    • C3-F: Provides steric bulk and electronic modulation. Although stable under standard coupling conditions, it can undergo

      
       displacement if exposed to strong alkoxides or high temperatures in polar aprotic solvents.
      
    • C4-CN: A strong EWG that further activates the ring but is susceptible to hydrolysis (to amide/acid) under basic aqueous conditions at elevated temperatures (

      
      ).
      
Reaction Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is typically transmetallation , as oxidative addition is rapid for this electron-poor bromide.

ReactionPathway SM 2-Bromo-3-fluoro- isonicotinonitrile OxAdd Oxidative Addition (Pd-Ar-Br Complex) SM->OxAdd Pd(0) TransMet Transmetallation (Rate Determining) OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->SM Pd(0) Recycle Product 2-Aryl-3-fluoro- isonicotinonitrile RedElim->Product

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient pyridine ring.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Best for: Standard aryl boronic acids, initial screening, and scale-up.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Strict deoxygenation is critical to prevent homocoupling).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • React: Heat the mixture to 80°C for 2–4 hours.

    • Note: Monitor by LCMS. Do not exceed 100°C to avoid nitrile hydrolysis.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Anhydrous Conditions (Sensitive Substrates)

Best for: Substrates prone to hydrolysis or when using boronic esters that require fluoride activation.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base/Activator: CsF (2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene (Anhydrous)

  • Temperature: 90°C

Key Difference: This method avoids water entirely, using Cesium Fluoride to activate the boronate species. This eliminates the risk of nitrile hydrolysis.

Optimization & Troubleshooting Matrix

Use the following decision tree to select the optimal conditions based on your specific coupling partner and observed side reactions.

DecisionTree Start Start: Select Conditions CheckPartner Is Boronic Acid Sterically Hindered? Start->CheckPartner Standard Use Protocol A (Pd(dppf)Cl2 / Na2CO3) CheckPartner->Standard No Hindered Use Active Catalyst (Pd-XPhos G3 / K3PO4) CheckPartner->Hindered Yes CheckHydrolysis Is Nitrile Hydrolysis Observed? Standard->CheckHydrolysis If Low Yield CheckHydrolysis->Hindered No (SM remaining) Anhydrous Use Protocol B (CsF / DME / Dry) CheckHydrolysis->Anhydrous Yes (Amide formed)

Figure 2: Optimization logic for selecting catalyst and solvent systems.

Summary of Optimization Parameters
ParameterStandard RecommendationAlternative (Problem Solving)Why?
Catalyst


+ XPhos
XPhos is electron-rich and bulky, boosting transmetallation for hindered substrates.
Base


or

Phosphates are milder; Bicarbonates prevent hydrolysis of sensitive nitriles.
Solvent Dioxane/Water (4:1)THF/Water or DME (Dry)THF allows lower temps (60°C); Dry DME prevents hydrolysis.
Temp 80°C60°C - RTHighly activated 2-bromopyridines can sometimes couple at RT with active catalysts.

Critical Safety & Stability Notes

  • Cyanide Risk: While the nitrile group is generally stable, accidental exposure to strong acids during workup could theoretically generate HCN. Maintain basic or neutral pH during waste disposal.

  • Fluorine Displacement: Avoid using strong nucleophiles like Sodium Methoxide or free amines at high temperatures (

    
    ) before the coupling is complete, as they may displace the C3-Fluorine via 
    
    
    
    [1].
  • Protodeboronation: Heteroaryl boronic acids (e.g., 2-pyridyl) are unstable.[1] If using these, switch to Boronic Pinacol Esters or MIDA boronates to act as a slow-release reservoir of the active species [2].

References

  • Nucleophilic Aromatic Substitution of Fluoropyridines

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[2]

    • Source: Molecules (via PMC), 2011.
    • URL:[Link]

  • Suzuki Coupling of Pyridines

    • Title: Suzuki-Miyaura Cross-Coupling: The reaction of 2-pyridyl boron
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • General Protocol Grounding

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Hydrolysis of nitrile group in 2-Bromo-3-fluoroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydrolysis of 2-Bromo-3-fluoroisonicotinonitrile

Executive Summary

This application note details the selective hydrolysis of This compound (CAS: 1150114-80-9) to its corresponding acid or amide derivatives.[1] This scaffold is a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors.

The Challenge: The molecule contains three reactive centers:

  • Nitrile (C4): The target for hydrolysis.[2]

  • Bromine (C2): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Fluorine (C3): Inductively activates the ring but is less labile than the C2-Bromine.

The Solution: This guide provides two validated protocols:

  • Protocol A (Acidic): High-yield conversion to 2-Bromo-3-fluoroisonicotinic acid using sulfuric acid.[1] This is the preferred method to prevent dehalogenation.

  • Protocol B (Basic/Peroxide): Controlled conversion to 2-Bromo-3-fluoroisonicotinamide using the Radziszewski reaction, optimized to suppress C2-substitution.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the competition between hydrolysis and substitution.

Reactivity Profile

The pyridine ring is electron-deficient (


-deficient).[3] The presence of the nitrile (electron-withdrawing group, EWG) at C4 and halogens at C2/C3 creates a "hotspot" for nucleophilic attack.
  • Path A (Desired): Nucleophilic attack on the nitrile carbon (

    
    ) by water/hydroxide.
    
  • Path B (Undesired): Nucleophilic attack at C2, displacing Bromine (

    
    ), leading to the 2-hydroxy (pyridone) impurity.
    

Why Acidic Hydrolysis is Superior: Under acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring. However, water is a weak nucleophile, making


 at the C2 position kinetically slow compared to the acid-catalyzed hydration of the nitrile. Conversely, strong bases (

) are potent nucleophiles that rapidly attack the C2-position, displacing Bromine.
Pathway Visualization

HydrolysisPathways cluster_legend Reaction Selectivity Start This compound Intermediate Imidate Intermediate Start->Intermediate Acid (H+) or H2O2/OH- Impurity Impurity: 2-Hydroxy Derivative (Loss of Bromine via SnAr) Start->Impurity Strong Base (NaOH) + Heat (SnAr Attack at C2) Amide Target: Amide (2-Bromo-3-fluoroisonicotinamide) Intermediate->Amide Controlled Hydrolysis Acid Target: Acid (2-Bromo-3-fluoroisonicotinic Acid) Amide->Acid Strong Acid/Heat Blue = Desired Pathway Blue = Desired Pathway Red = Degradation Pathway Red = Degradation Pathway Blue = Desired Pathway->Red = Degradation Pathway

Caption: Mechanistic divergence showing the competition between nitrile hydrolysis (Blue) and halogen displacement (Red).[3][4]

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-fluoroisonicotinic Acid

Best for: Generating the carboxylic acid building block while preserving the halogen pattern.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Solvent/Reagent: Sulfuric Acid (

    
    ), 60-70% aq. solution.
    
  • Quench: Ice water.[1][5]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Acid Preparation: Carefully prepare 65%

    
     by adding concentrated sulfuric acid to water (Caution: Exothermic).[1] Cool to room temperature (RT).
    
    • Why 65%? Concentrated (98%) acid can cause charring/decomposition; too dilute (<30%) slows the reaction significantly.

  • Addition: Add the nitrile substrate (solid) portion-wise to the acid solution at RT.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

    • Monitoring: Monitor by HPLC or LC-MS.[1] Look for the disappearance of the nitrile peak and the transient amide intermediate.

  • Workup (Precipitation):

    • Cool the reaction mixture to <10°C using an ice bath.

    • Slowly add the reaction mass into crushed ice (approx. 5x volume of acid).

    • Critical: The product usually precipitates as a white/off-white solid at this stage due to low water solubility of the protonated acid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
    ) to remove residual acid.
    
  • Drying: Dry in a vacuum oven at 45°C overnight.

Expected Yield: 85–92% Key QC Parameter:


 NMR should show loss of starting material. 

NMR must show a singlet (approx -120 to -130 ppm, solvent dependent) confirming retention of Fluorine.
Protocol B: Synthesis of 2-Bromo-3-fluoroisonicotinamide

Best for: Stopping at the amide stage using mild oxidative hydrolysis (Radziszewski conditions).

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Hydrogen Peroxide (30% w/w, 5.0 eq)

  • Base: Potassium Carbonate (

    
    , 0.5 eq) or NaOH (0.1 eq - use sparingly)
    
  • Solvent: DMSO or Ethanol/Water (1:1).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile in DMSO (5 volumes).

    • Why DMSO? It improves the solubility of the hydrophobic pyridine and stabilizes the hydroperoxide anion.

  • Base Addition: Add

    
     and cool the mixture to 10°C.
    
  • Peroxide Addition: Add 30%

    
     dropwise, maintaining internal temperature < 30°C .
    
    • Exotherm Warning: The reaction is highly exothermic. Rapid addition will cause a temperature spike, risking

      
       at the C2-Bromine.
      
  • Reaction: Allow to warm to RT (20–25°C) and stir for 2–4 hours.

  • Quench: Pour the mixture into cold water (10 volumes). The amide should precipitate immediately.

  • Purification: Filter and wash with water. Recrystallize from Ethanol if necessary.[1][5]

Expected Yield: 90–95%[1]

Data Summary & Troubleshooting

ParameterAcidic Hydrolysis (Protocol A)Basic/Peroxide (Protocol B)
Target Product Carboxylic Acid (-COOH)Primary Amide (-CONH2)
Primary Risk Decarboxylation (if T > 140°C)

of Bromine (if T > 40°C)
Reaction Time 12–16 Hours2–4 Hours
Solvent System Aqueous

DMSO or EtOH/Water
Green Alternative N/AEnzymatic (Nitrilase) - See Ref [3]

Troubleshooting Guide:

  • Issue: Loss of Bromine (formation of 2-hydroxy impurity).

    • Cause: Reaction temperature too high or base concentration too strong in Protocol B.[1]

    • Fix: Switch to Protocol A (Acidic) or use mild basic conditions (

      
       instead of NaOH) and strict temperature control (<25°C).
      
  • Issue: Incomplete Hydrolysis (Stuck at Amide).

    • Cause: Acid concentration too low or time too short in Protocol A.

    • Fix: Increase temperature to 100°C or increase acid concentration to 70-75%.

References

  • Synthesis of Halogenated Pyridine Acids

    • Title: "Process for the preparation of 2-bromo-3-fluorobenzoic acid and analogs."[6]

    • Source: Google Patents (CN103553956A / WO2014071545A1).[1] Describes the sulfuric acid hydrolysis of similar fluorinated nitrile scaffolds.

    • URL
  • Mechanistic Overview of Nitrile Hydrolysis

    • Title: "Nitrile Hydrolysis: Mechanisms and Synthetic Applications."[1]

    • Source: Organic Chemistry Portal / LibreTexts.[1]

    • URL:[Link]

  • SNAr Reactivity in Fluoropyridines

    • Title: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[7]

    • Source: BenchChem Application Notes.[1][5]

  • Vericiguat Intermediate Synthesis (Contextual)

    • Title: "Discovery of Vericiguat (BAY 1021189)
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Application Note: Chemoselective Reduction of 2-Bromo-3-fluoroisonicotinonitrile to (2-Bromo-3-fluoropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-bromo-3-fluoroisonicotinonitrile to its corresponding primary amine, (2-bromo-3-fluoropyridin-4-yl)methanamine , presents a specific chemoselectivity challenge common in medicinal chemistry (e.g., synthesis of KRAS or kinase inhibitors). The primary objective is to reduce the nitrile moiety (


) to the amine (

) while preserving the labile carbon-bromine (

) and carbon-fluorine (

) bonds.

Standard catalytic hydrogenation (e.g.,


) is contraindicated  due to the high risk of hydrodehalogenation (loss of bromine). Similarly, Lithium Aluminum Hydride (

) often leads to over-reduction or nucleophilic aromatic substitution (

) at the fluorinated position.

This guide details the Borane-Dimethyl Sulfide (BMS) reduction as the "Gold Standard" protocol, offering superior chemoselectivity via an electrophilic reduction mechanism. An alternative Cobalt(II)-catalyzed borohydride reduction is provided as a secondary option.

Strategic Analysis & Method Selection

The Chemoselectivity Paradox

The pyridine ring is electron-deficient (


-deficient), making the halogens (particularly Bromine at C2 and Fluorine at C3) susceptible to nucleophilic attack or reductive cleavage.
MethodReagentRisk Profile for 2-Br-3-F-PyridineVerdict
Catalytic Hydrogenation

High: Rapid oxidative addition of Pd into C-Br bond leads to debromination.Avoid
Strong Hydride

High: Risk of

at C3-F; potential for debromination.
Avoid
Electrophilic Hydride

Low: Borane acts as a Lewis acid, coordinating to the nitrile N. It does not oxidatively add to aryl halides.Recommended
Metal-Hydride Salt

Moderate: Generally safe, but "Cobalt Boride" species can sometimes effect hydrodehalogenation.Alternative
Mechanism of Action (Borane Reduction)

Borane (


) is an electrophilic reducing agent. It coordinates to the lone pair of the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. Hydride transfer occurs intramolecularly, avoiding the radical mechanisms typically responsible for dehalogenation.

Detailed Experimental Protocols

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Primary Method)

This method offers the highest yield and purity profile.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-dimethyl sulfide complex (

    
    ), 2.0 M in THF (3.0 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Charge the flask with this compound (10 g, 50 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Add

    
     (75 mL, 150 mmol, 3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Gas evolution may occur; ensure proper venting.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat to a gentle reflux (65 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The nitrile peak should disappear. An intermediate imine-borane species may be visible.[2][3]

  • Quench (Critical): Cool the mixture back to 0 °C. Carefully add Methanol (50 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.

  • Complex Dissociation: The amine product forms a stable complex with boron. To break this, add 1.25 M HCl in MeOH (or 6M aqueous HCl, 50 mL) and reflux the mixture for 1 hour.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the residue with water and wash with Ethyl Acetate (to remove non-basic impurities). Discard the organic layer.[3]

    • Basify the aqueous layer to pH > 10 using 2M NaOH or

      
      .
      
    • Extract the free amine into Dichloromethane (DCM) (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      

Expected Yield: 75–85% Appearance: Pale yellow oil or low-melting solid.

Protocol B: Cobalt(II) Chloride / Sodium Borohydride (Alternative)

Use this method if Borane reagents are unavailable or if odor control (DMS) is impossible.

Materials
  • Substrate: this compound (1.0 eq)

  • Catalyst: Cobalt(II) chloride hexahydrate (

    
    ) (2.0 eq)
    
  • Reductant: Sodium Borohydride (

    
    ) (10.0 eq)
    
  • Solvent: Methanol (MeOH)

Step-by-Step Procedure
  • Dissolution: Dissolve the nitrile (1.0 eq) and

    
     (2.0 eq) in Methanol. The solution will turn deep purple/blue.
    
  • Reduction: Cool to 0 °C. Add

    
     (10.0 eq) portion-wise over 1 hour.
    
    • Observation: The mixture will turn black (formation of Cobalt Boride active species) and evolve hydrogen gas vigorously.

  • Completion: Stir at RT for 2 hours.

  • Workup: Quench with 1M HCl (carefully) to dissolve the black precipitate. Basify with concentrated

    
     to pH 10. Extract with DCM.
    

Expected Yield: 60–75% Risk: Slightly higher chance of debromination compared to Protocol A.

Visualization & Workflow

Diagram 1: Chemoselective Reduction Mechanism (Borane)

This diagram illustrates the electrophilic activation of the nitrile and the critical acid hydrolysis step required to free the amine.

BoraneReduction Substrate 2-Bromo-3-fluoro- isonicotinonitrile Complex Nitrile-Borane Adduct (Lewis Acid) Substrate->Complex + BH3•DMS (Coordination) Imine Imine-Borane Intermediate Complex->Imine Hydride Transfer AmineComplex Amine-Borane Complex (Stable) Imine->AmineComplex Hydride Transfer Hydrolysis Acid Hydrolysis (MeOH/HCl) AmineComplex->Hydrolysis Quench Product (2-Bromo-3-fluoropyridin- 4-yl)methanamine Hydrolysis->Product Complex Dissociation (- B(OMe)3)

Caption: Electrophilic reduction pathway via Borane-DMS, highlighting the necessity of acid hydrolysis to liberate the final amine.

Diagram 2: Process Workflow & Decision Tree

Workflow Start Start: this compound Check Is Borane-DMS available? Start->Check PathA Protocol A: Borane-DMS (High Selectivity) Check->PathA Yes PathB Protocol B: CoCl2 + NaBH4 (Alternative) Check->PathB No StepA1 Reflux in THF (3h) PathA->StepA1 StepA2 Acidic MeOH Reflux (Break B-N bond) StepA1->StepA2 Workup Basify (pH > 10) & Extract DCM StepA2->Workup StepB1 Add NaBH4 at 0°C PathB->StepB1 StepB1->Workup QC QC: 1H NMR / HPLC Check for Debromination Workup->QC

Caption: Operational decision tree for selecting the reduction method based on reagent availability and selectivity requirements.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

ParameterExpected ResultNotes
HPLC Purity > 95% (Area)Monitor for des-bromo impurity (loss of Br).
1H NMR (

)

8.2 (d, 1H), 7.4 (t, 1H), 3.9 (s, 2H,

), 1.5 (br s,

)
The methylene protons (

) at ~3.9 ppm are diagnostic.
MS (ESI+)

Characteristic 1:1 isotopic pattern for Bromine.
Appearance Pale yellow oil/solidDarkening indicates oxidation; store under Argon.

Troubleshooting:

  • Issue: Low yield, boron residue in NMR.

  • Solution: The B-N bond is strong. Ensure the acid hydrolysis step (Step 6 in Protocol A) involves vigorous refluxing for at least 1 hour.

  • Issue: Debromination observed (Peak at M-79).

  • Solution: Lower the reaction temperature. If using Protocol B, switch to Protocol A. Ensure the reaction is strictly anhydrous.

Safety & Handling

  • Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and toxic by inhalation. Handle in a fume hood.

  • Borane Hazards:

    
     is moisture-sensitive, flammable, and generates a foul odor (DMS). Use bleach (sodium hypochlorite) to scrub glassware and exhaust to neutralize the sulfide smell.
    
  • Hydrogen Evolution: Both protocols generate

    
     gas.[3] Ensure adequate venting to prevent pressure buildup.[3]
    

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide.[2][4] A convenient general procedure for the conversion of nitriles to primary amines.[2][5] This is the foundational text for the BMS reduction method.

    • (Validated via Organic Chemistry Portal methodologies).

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[2][4][5][6][7][8][9] Provides comparative analysis of Borane vs. Hydrogenation methods.

  • Common Organic Chemistry. (n.d.).[3] Nitrile to Amine: Common Conditions.[3] Details the safety and handling of Borane-THF vs BMS.

  • Thieme Connect. (2009). Catalytic Reduction of Nitriles.[4][5][6][9][10][11] Discusses the limitations of heterogeneous catalysts (Pd/C) regarding chemoselectivity in halogenated systems.

Sources

Application Note: Strategic Utilization of 2-Bromo-3-fluoroisonicotinonitrile in Kinase Inhibitor Synthesis

[1]

Introduction: The "Fluorinated Pyridine" Advantage

In the landscape of kinase inhibitor design, the pyridine scaffold is ubiquitous, serving as a critical hinge-binding motif in drugs targeting EGFR, MEK, PI3K, and ALK. This compound represents a "privileged scaffold" due to its specific substitution pattern:

  • C2-Bromine (Br): A reactive handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (

    
    ), allowing the attachment of "tail" moieties that extend into the solvent-accessible region or hydrophobic back-pocket of the kinase ATP site.[1]
    
  • C3-Fluorine (F): A critical bioisostere. It lowers the

    
     of the pyridine nitrogen, modulating hydrogen bond acceptor capability. Furthermore, it blocks metabolic oxidation at the C3 position (a common clearance pathway) and induces a dipole that can influence conformation.
    
  • C4-Nitrile (CN): A versatile precursor. It can be hydrolyzed to a primary amide (common in Type II inhibitors to interact with the "gatekeeper" residue), reduced to an amine, or cyclized to form fused ring systems (e.g., pyrido[4,3-d]pyrimidines).

This guide details the chemoselective functionalization of this scaffold, prioritizing the retention of the C3-fluorine while elaborating the C2 and C4 positions.

Chemical Logic & Retrosynthetic Analysis

The primary challenge when using this scaffold is chemoselectivity .

  • Challenge: Both the C2-Br and C3-F bonds are potentially reactive toward nucleophiles (

    
    ), and the C2-Br is reactive toward metal catalysts.[1]
    
  • Solution: The C2 position is significantly more activated for

    
     due to the adjacent ring nitrogen (ortho-effect) and the para-nitrile electron-withdrawing group (EWG). For metal-catalyzed couplings, the C-Br bond (
    
    
    68 kcal/mol) undergoes oxidative addition much faster than the C-F bond (
    
    
    115 kcal/mol).
Diagram 1: Strategic Functionalization Pathways

The following diagram illustrates the decision matrix for functionalizing this compound.

GStart2-Bromo-3-fluoro-isonicotinonitrileSuzukiPathway A: Suzuki Coupling(C2-Arylation)Start->SuzukiAr-B(OH)2, Pd(0)SNArPathway B: SNAr Amination(C2-Amination)Start->SNArR-NH2, Base, HeatCyclizPathway C: Nitrile Cyclization(Fused Systems)Start->CyclizHydrazine/GuanidineLogicSelectivity Rule:C2-Br reacts before C3-Fin both Pd-catalyzedand SNAr conditions.Start->LogicIntermed_A2-Aryl-3-fluoro-isonicotinonitrileSuzuki->Intermed_AFinal_AKinase Inhibitor Core(Amide/Heterocycle)Intermed_A->Final_AHydrolysis/CyclizationIntermed_B2-Amino-3-fluoro-isonicotinonitrileSNAr->Intermed_BFusedPyrido-pyrimidineDerivativesCycliz->Fused

Caption: Chemoselective diversification pathways. The C2-Br bond serves as the primary reactive handle, preserving the C3-F for metabolic stability.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Arylation)

This protocol describes the coupling of this compound with an aryl boronic acid.[1] This is the standard route for installing the hydrophobic "tail" of a kinase inhibitor.

Mechanism: The electron-deficient nature of the pyridine ring facilitates the transmetallation step, but oxidative addition to the C-Br bond is the turnover-limiting step.[1] We utilize a bulky, electron-rich phosphine ligand (XPhos or SPhos) to accelerate this process and prevent dehalogenation side reactions.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) or 
    
    
    (0.05 equiv)
  • Ligand: XPhos (0.04 equiv) – Required if using

    
    
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M).

  • Base Activation: Add the aqueous

    
     solution (3.0 equiv). Note: Inorganic bases like phosphate are superior to carbonates here to prevent hydrolysis of the nitrile.
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS.[1][2]

    • Checkpoint: The starting material (Br-species) should disappear. If C3-F displacement is observed (rare), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation (Expected):

  • 1H NMR: Loss of the C2-Br signal (if visible/applicable) and appearance of aryl protons.

  • 19F NMR: Shift in the fluorine signal due to the change in electronic environment at C2 (typically

    
     2–5 ppm).
    
Protocol B: Nitrile Hydrolysis to Primary Amide (C4-Functionalization)

Many kinase inhibitors (e.g., analogues of benzamide inhibitors) require a primary amide at this position to form hydrogen bonds with the kinase hinge region.

Materials:

  • Substrate: 2-Substituted-3-fluoroisonicotinonitrile (Product from Protocol A)[1]

  • Reagent: 30% Hydrogen Peroxide (

    
    )
    
  • Base: 3M Sodium Hydroxide (NaOH)

  • Solvent: DMSO or Ethanol[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile substrate in DMSO (0.2 M).

  • Addition: Cool the solution to 0°C in an ice bath. Add 3M NaOH (2.0 equiv) followed dropwise by 30%

    
     (5.0 equiv). Caution: Exothermic reaction.[1]
    
  • Reaction: Allow to warm to room temperature and stir for 30–60 minutes.

  • Quenching: Carefully pour the mixture into ice water. The primary amide product often precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x).

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Prot. A) Protodeboronation of boronic acidSwitch to Boronic Ester (BPin) or add surfactant (TPGS-750M) for micellar conditions.
Loss of Fluorine (Defluorination)

attack by base/nucleophile
Use a weaker base (

or

) and anhydrous conditions (Dioxane/Toluene).
Nitrile Hydrolysis Stalls Steric hindrance from C3-FIncrease temperature to 50°C or switch to Hydrido-platinum catalyst (

).
Formation of Homocoupled Product Oxidation of Boronic AcidEnsure rigorous degassing of solvents (sparge with

for 15 mins).

Safety & Handling

  • This compound: Classified as an irritant.[1] Avoid inhalation of dust.

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acidic hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Palladium Residues: Scavenge metal residues using SiliaMetS® Thiol or similar scavengers before biological testing to prevent false positives in kinase assays.

References

  • Scaffold Versatility: J. Med. Chem. 2018, 61, 12, 5323–5348.[1] (Discusses 3-fluoropyridine utility in kinase inhibitors). Link

  • Suzuki Coupling Conditions: Chem. Rev. 1995, 95, 7, 2457–2483.[1] (Foundational review on Suzuki-Miyaura coupling). Link

  • Nitrile Hydrolysis: Tetrahedron Lett. 1996, 37, 6555-6558.[1] (Peroxide-mediated hydrolysis protocols). Link

  • Fluorine Effect in MedChem: J. Med. Chem. 2008, 51, 15, 4359–4369.[1] (Impact of fluorine on pKa and metabolic stability). Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Advanced Protocol: Regioselective Lithiation & Functionalization of 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for lithiation and functionalization of 3-fluoropyridines Content Type: Application Note & Protocol Audience: Senior Chemists, Process Development Scientists

Executive Summary

3-Fluoropyridine is a privileged scaffold in medicinal chemistry.[1] The fluorine atom serves not only as a bioisostere for hydrogen or a metabolic blocker but also as a powerful Ortho-Directing Group (ODG) for organometallic functionalization.

However, the functionalization of 3-fluoropyridine is non-trivial due to the competing directing effects of the pyridine nitrogen and the fluorine substituent. This guide provides a definitive workflow for accessing the C2 position (Kinetic/Chelation Control) and the C4 position (Thermodynamic/Blocking Strategy) .

Mechanistic Insight: The "Battle for the Proton"

Success in lithiating 3-fluoropyridine relies on understanding the electronic and coordinative forces at play.

  • C2 Position (The "Sweet Spot"): This position is flanked by both the ring nitrogen and the fluorine atom. The inductive effect (-I) of fluorine and the coordinating ability of the nitrogen lone pair make the C2 proton the most acidic and kinetically accessible site.

  • C4 Position: Ortho to the fluorine but meta to the nitrogen. While acidified by the fluorine, it lacks the chelation assistance of the nitrogen. Accessing C4 requires blocking C2 or using "Halogen Dance" thermodynamics.

  • Nucleophilic Attack: A major side reaction is the nucleophilic addition of the alkyl-lithium base to the C2=N bond (Chichibabin-type addition), leading to dihydropyridines. This necessitates the use of non-nucleophilic amide bases (LDA, LiTMP) or specific aggregates (n-BuLi/LiDMAE).

G cluster_0 3-Fluoropyridine Reactivity Profile Py 3-Fluoropyridine C2 C2-Lithiation (Kinetic/Chelation) Py->C2 LDA / LiDMAE (-78°C) C4 C4-Lithiation (Thermodynamic/Blocked) Py->C4 Requires C2 Block or Halogen Dance Add Nucleophilic Addition (Side Reaction) Py->Add n-BuLi alone (Avoid!)

Figure 1: Reactivity profile of 3-fluoropyridine showing the dominance of C2 lithiation and the risk of nucleophilic addition.

Safety & Critical Parameters

Hazard Warning: This protocol involves pyrophoric reagents (n-BuLi) and extremely low temperatures.

  • Moisture Sensitivity: All glassware must be flame-dried under vacuum and purged with Argon/Nitrogen.

  • Temperature Control: A reaction temperature of -78°C is non-negotiable for C2 lithiation to prevent the "Halogen Dance" (migration of the anion) or decomposition.

  • Quenching: Lithiated pyridines are thermally unstable. Electrophiles must be added at -78°C.

Protocol A: C2-Selective Lithiation (Kinetic Control)

Objective: Introduce an electrophile (E) at the 2-position. Preferred Base: Lithium Diisopropylamide (LDA) is standard.[2] For cleaner profiles avoiding any alkyl addition, the n-BuLi/LiDMAE (Uniloc) superbase system is superior.

Materials
  • 3-Fluoropyridine (1.0 equiv)

  • Diisopropylamine (1.1 equiv) OR 2-Dimethylaminoethanol (LiDMAE precursor)

  • n-Butyllithium (1.1 equiv, titrated)

  • Anhydrous THF (Solvent)[3]

  • Electrophile (e.g., Iodine, Benzaldehyde, DMF)

Step-by-Step Procedure (LDA Method)
  • Base Generation:

    • Charge a flame-dried Schlenk flask with anhydrous THF (5 mL/mmol substrate) and Diisopropylamine (1.1 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Stir at 0°C for 15 minutes to ensure full LDA formation, then re-cool to -78°C .

  • Lithiation:

    • Add 3-Fluoropyridine (1.0 equiv) dropwise (neat or as THF solution) to the LDA solution at -78°C.

    • Critical: Maintain internal temperature below -70°C.

    • Stir for 45–60 minutes at -78°C. The solution typically turns yellow/orange.

  • Functionalization:

    • Add the Electrophile (1.2–1.5 equiv) dissolved in minimum THF.

    • Stir at -78°C for 30 minutes.

    • Allow to warm slowly to room temperature (only after quench if the electrophile is reactive; otherwise warm to -20°C then quench).

  • Workup:

    • Quench with sat. aq. NH4Cl or H2O.[4][5]

    • Extract with EtOAc or DCM.

    • Dry over MgSO4 and concentrate.

Data Summary: Electrophile Compatibility

ElectrophileProduct (2-Substituted)Yield (Typical)Notes
Iodine (

)
2-Iodo-3-fluoropyridine85-95%Add

in THF rapidly.
DMF3-Fluoropyridine-2-carbaldehyde75-85%Hydrolysis required after warming.

(Dry Ice)
3-Fluoropyridine-2-carboxylic acid60-80%Pour reaction onto excess dry ice.
TMSCl2-(Trimethylsilyl)-3-fluoropyridine90%Useful as a blocking group.

Protocol B: C4-Selective Functionalization (The "Block-and-Shoot" Strategy)

Objective: Introduce an electrophile at the 4-position. Challenge: Direct C4 lithiation is difficult because C2 is more acidic. Solution: Block C2 with a silyl group (TMS), lithiate C4, functionalize, then remove the block.

Workflow Start 3-Fluoropyridine Step1 Step 1: C2-Blocking (LDA / TMSCl) Start->Step1 Inter1 2-TMS-3-Fluoropyridine Step1->Inter1 Step2 Step 2: C4-Lithiation (LDA / -78°C) Inter1->Step2 Inter2 4-Lithio-Species Step2->Inter2 Step3 Step 3: Electrophile Quench (Add 'E') Inter2->Step3 ProductBlocked 2-TMS-3-Fluoro-4-E-Pyridine Step3->ProductBlocked Step4 Step 4: Desilylation (TBAF or KF) ProductBlocked->Step4 Final 4-Substituted-3-Fluoropyridine Step4->Final

Figure 2: The "Block-and-Shoot" workflow for C4 functionalization.

Step-by-Step Procedure
  • Step 1: C2 Blocking (Silylation)

    • Follow Protocol A using TMSCl as the electrophile.

    • Isolate 2-(trimethylsilyl)-3-fluoropyridine . Purification by distillation or flash column is recommended (Yield >90%).

  • Step 2: C4 Lithiation

    • Dissolve 2-TMS-3-fluoropyridine in THF.

    • Cool to -78°C .[5][6][7][8]

    • Add LDA (1.1 equiv). The bulky TMS group and the F atom now direct lithiation to the C4 position (ortho to F).

    • Stir for 1 hour.

  • Step 3: Functionalization

    • Add Electrophile (e.g., Benzaldehyde, Iodine).

    • Warm to RT and work up.

  • Step 4: Desilylation (Deprotection)

    • Dissolve the C4-functionalized intermediate in THF.

    • Add TBAF (1.0 M in THF, 2 equiv) or CsF in DMF.

    • Stir at RT for 1-4 hours.

    • Aqueous workup removes the TMS group, yielding the 4-substituted-3-fluoropyridine .

Advanced Topic: The Halogen Dance

If you start with 2-bromo-3-fluoropyridine and treat it with LDA at -78°C, the lithiated species is not stable. It undergoes a "Halogen Dance" (isomerization) where the bromine migrates to the 4-position, or the lithium migrates to the 4-position, depending on the exact conditions and stoichiometry.

  • Application: This is a powerful way to access 3-fluoro-4-halo pyridines from 2-halo precursors.

  • Control: To prevent the dance, keep T < -78°C and quench immediately. To promote the dance, allow the lithiated species to warm to -40°C before quenching.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in THF or BaseRe-distill THF over Na/Benzophenone; Titrate n-BuLi.
Dimer Formation Temperature too highEnsure internal temp is < -70°C during addition.
Wrong Regioisomer Directing group failureVerify starting material purity; Switch from n-BuLi to LDA.
Tarry Mixture Nucleophilic attack on RingUse LiDMAE or Knochel-Hauser Base (TMPMgCl·LiCl).[2][5][7]

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on base selection and "Schlosser Base" dynamics).
  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron, 57(19), 4059-4090. Link

  • Marsais, F., & Quéguiner, G. (1981). Metallation of 3-halopyridines.[2][5] A new synthesis of 3,4-disubstituted pyridines. Tetrahedron, 39(12), 2009-2021. (The classic paper on C2 vs C4 and Halogen Dance).

  • Knochel, P., et al. (2006).[7] Highly Functionalized Pyridines via TMPMgCl·LiCl.[2][5][7] Angewandte Chemie International Edition. (Modern magnesiation protocols).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2-Bromo-3-fluoroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry and a Versatile Pyridine Building Block

In the fast-paced environment of drug discovery and development, the rapid synthesis of novel molecular scaffolds is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This acceleration, coupled with often-improved yields and cleaner reaction profiles, empowers researchers to expedite the generation of compound libraries and accelerate structure-activity relationship (SAR) studies.[2] This guide focuses on the application of microwave chemistry to a particularly valuable building block: 2-Bromo-3-fluoroisonicotinonitrile .

The unique electronic and structural features of this compound make it a highly versatile substrate for a range of cross-coupling and substitution reactions. The electron-withdrawing nitrile group, coupled with the electronegative fluorine atom, activates the pyridine ring, while the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols and expert insights for leveraging this substrate in three key microwave-assisted transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Core Principles: Why Microwave Synthesis?

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This is in stark contrast to conventional heating, which relies on thermal conduction and often results in temperature gradients. The primary advantages of this technology include:

  • Speed: Dramatically reduced reaction times.[1]

  • Efficiency: Often higher yields and fewer byproducts.[2]

  • Reproducibility: Precise temperature and pressure control.

  • Green Chemistry: Reduced solvent usage and energy consumption.

I. Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, generating a diverse library of novel compounds.

Causality Behind Experimental Choices:

The selection of the catalyst, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of phosphine ligand is crucial; bulky, electron-rich ligands like SPhos or XPhos often enhance catalytic activity, particularly for heteroaromatic substrates.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly employed.

  • Solvent: A solvent system that can effectively dissolve the reactants and facilitate microwave heating is necessary. Mixtures of dioxane/water or DMF/water are often excellent choices.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Aryl-3-fluoroisonicotinonitrile

Suzuki_Coupling reagents This compound + Aryl Boronic Acid + Pd Catalyst & Base microwave Microwave Irradiation (e.g., 120 °C, 15 min) reagents->microwave Dioxane/H₂O workup Aqueous Workup & Purification microwave->workup product 2-Aryl-3-fluoroisonicotinonitrile workup->product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Expected Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O12015>85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10020>90
33-Cyanophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1201580-90
42-Naphthylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O11020>90

Yields are based on analogous reactions and may require optimization for specific substrates.[4]

II. Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[3] Applying this reaction to this compound allows for the introduction of primary and secondary amines at the 2-position, which is a key transformation in the synthesis of many biologically active molecules.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst with a bulky, electron-rich phosphine ligand is essential. XPhos and Josiphos-type ligands have shown great success in the amination of electron-deficient heteroaryl halides.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Reaction: Synthesis of 2-(Alkyl/Aryl)amino-3-fluoroisonicotinonitrile

Buchwald_Hartwig reagents This compound + Amine + Pd Catalyst & Base microwave Microwave Irradiation (e.g., 150 °C, 30 min) reagents->microwave Toluene workup Filtration & Purification microwave->workup product 2-Amino-3-fluoroisonicotinonitrile Derivative workup->product SNAr reagents This compound + Nucleophile (e.g., Amine) microwave Microwave Irradiation (e.g., 140 °C, 20 min) reagents->microwave DMSO workup Aqueous Workup & Purification microwave->workup product 2-Substituted-3-fluoroisonicotinonitrile workup->product

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Sterically Hindered Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Synthetic Challenges

The conversion of a nitrile to a primary amide or a carboxylic acid is a fundamental transformation in organic synthesis. However, when the nitrile group is flanked by bulky substituents, its reactivity plummets. Steric hindrance around the electrophilic carbon atom impedes the approach of nucleophiles, rendering standard hydrolysis protocols ineffective and often leading to reaction failure, low yields, or decomposition of the starting material under the harsh conditions required.

This guide provides a structured troubleshooting framework for researchers, chemists, and drug development professionals encountering difficulties with the hydrolysis of sterically hindered nitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures and provide field-proven strategies and alternative methodologies to achieve your desired synthetic outcome.

Frequently Asked Questions (FAQs)

Section 1: Overcoming Reaction Inertness

Q1: Why is my sterically hindered nitrile completely resistant to standard hydrolysis with strong acid or base?

This is the most common challenge. The inertness stems from two primary factors:

  • Steric Shielding: Bulky groups physically block the trajectory of the incoming nucleophile (H₂O in acidic media, OH⁻ in basic media) from attacking the electrophilic carbon of the nitrile. This significantly raises the activation energy of the reaction.

  • Electronic Effects: While less impactful than sterics for this specific problem, electron-donating groups adjacent to the nitrile can slightly reduce the electrophilicity of the nitrile carbon, making it less reactive towards nucleophilic attack.[1]

Under standard conditions (e.g., refluxing aqueous HCl or NaOH), the energy input is often insufficient to overcome the steric barrier before the starting material or product begins to degrade, especially if other sensitive functional groups are present.[2][3]

Q2: My reaction has stalled with significant starting material remaining. How can I drive the conversion to completion?

Reaction stalling indicates that the conditions are not sufficiently forcing to overcome the steric hindrance. Here are several strategies to consider, from simple adjustments to more advanced techniques:

  • Increase Temperature & Concentration: This is the most straightforward approach. Using more concentrated acids (e.g., 1:1 H₂SO₄/H₂O) or bases at higher temperatures can provide the necessary energy. However, this increases the risk of side reactions and decomposition.[4]

  • Improve Solubility with Co-solvents: Sterically hindered molecules are often lipophilic and have poor solubility in purely aqueous media. Poor solubility can prevent the reagents from interacting effectively. Using co-solvents like ethanol, dioxane, or tert-butanol can improve substrate solubility and facilitate the reaction.[5][6]

  • Employ Phase-Transfer Catalysis (PTC): For base-mediated hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to transport the hydroxide nucleophile into the organic phase where the substrate resides, increasing the effective reaction rate.

  • Consider Microwave Irradiation: Microwave heating can dramatically accelerate the reaction by efficiently and rapidly heating the polar solvent mixture, often leading to shorter reaction times and cleaner conversions compared to conventional heating.[1]

Section 2: Controlling Selectivity: Amide vs. Carboxylic Acid

The hydrolysis of a nitrile proceeds through a primary amide intermediate. Controlling the reaction to stop at this stage is a significant challenge, as the amide is often more readily hydrolyzed than the starting hindered nitrile under the same harsh conditions.[3]

Q3: I need to isolate the primary amide, but my reaction proceeds all the way to the carboxylic acid. How can I stop the hydrolysis at the intermediate stage?

Over-hydrolysis is a common problem. To favor the amide, you must use milder conditions or alternative reagents that are selective for the nitrile-to-amide transformation.

  • Milder Basic Conditions: Carefully controlled basic hydrolysis, for instance, using milder bases like K₂CO₃ or carefully monitored reactions with NaOH at lower temperatures, can sometimes favor the formation of the amide.[7][8] The use of an alkaline solution of hydrogen peroxide (Urea-Hydrogen Peroxide, UHP) is a classic mild method for this conversion.[7]

  • Transition-Metal Catalysis: This is often the most reliable method. Platinum- or ruthenium-based catalysts can hydrate nitriles to amides under neutral and mild conditions (e.g., 80 °C), with excellent selectivity.[9][10] These methods are particularly valuable for substrates containing acid- or base-sensitive functional groups.[3]

  • Enzymatic Hydrolysis: Biocatalysis using nitrile hydratase (NHase) enzymes offers unparalleled selectivity for converting nitriles to amides under mild, aqueous conditions (pH 7, room temperature).[11][12] However, the enzyme's substrate scope can be a limitation.[13]

Q4: My reaction stops at the amide, but I need the carboxylic acid. What's the best way to complete the hydrolysis?

If you have successfully isolated the amide but need the carboxylic acid, you are in a good position. The hydrolysis of a hindered amide is generally more straightforward than the initial nitrile hydrolysis. Simply subject the isolated amide to vigorous acidic or basic reflux conditions (e.g., 6M HCl or 40% NaOH reflux) to drive the reaction to the final carboxylic acid product.[14][15]

Troubleshooting Workflow & Advanced Methodologies

When faced with a challenging substrate, a systematic approach is crucial. The following workflow can guide your experimental design from initial failure to success.

TroubleshootingWorkflow Troubleshooting Workflow for Hindered Nitrile Hydrolysis start Start: Hindered Nitrile initial_exp Attempt Standard Hydrolysis (Reflux aq. HCl or NaOH) start->initial_exp check_conversion Reaction Complete? initial_exp->check_conversion success Success! Isolate Product check_conversion->success Yes failure No/Low Conversion OR Decomposition check_conversion->failure No sensitive_groups Are there acid/base sensitive groups? failure->sensitive_groups increase_severity Increase Severity: - Higher Temp/Conc. - Co-solvent - Microwave check_severity Reaction Improved? increase_severity->check_severity check_severity->success Yes check_severity->sensitive_groups No, switch strategy sensitive_groups->increase_severity No metal_catalysis Option 1: Transition-Metal Catalysis (e.g., Pt, Ru) Yields Amide sensitive_groups->metal_catalysis Yes enzymatic Option 2: Enzymatic Hydrolysis (Nitrilase -> Acid) (NHase -> Amide) sensitive_groups->enzymatic Yes amide_product Amide Isolated metal_catalysis->amide_product enzymatic->amide_product acid_product Carboxylic Acid Isolated enzymatic->acid_product hydrolyze_amide Hydrolyze Amide (Strong Acid/Base) amide_product->hydrolyze_amide If Acid is desired hydrolyze_amide->acid_product

Caption: Decision workflow for troubleshooting hindered nitrile hydrolysis.

Comparison of Primary Hydrolysis Methods

The table below summarizes the key features of the main strategies for hydrolyzing sterically hindered nitriles, helping you select the most appropriate method for your specific substrate and synthetic goal.

MethodConditionsTarget ProductAdvantagesDisadvantages
Strong Acid Hydrolysis Conc. H₂SO₄ or HCl, RefluxCarboxylic AcidInexpensive reagents; simple setup.[2]Harsh conditions; low functional group tolerance; often fails for severely hindered cases.[3]
Strong Base Hydrolysis Conc. NaOH or KOH, RefluxCarboxylate SaltPowerful for some resistant nitriles.[2]Harsh conditions; risk of side reactions (e.g., elimination); product requires acidic workup.[16][17]
Transition-Metal Catalysis Pt(II) or Ru(II) catalyst, H₂O, 80-120 °CAmideExcellent selectivity for amides; mild, neutral pH; high functional group tolerance.[3][9]Catalyst can be expensive; requires screening for optimal catalyst/ligand.[18]
Enzymatic Hydrolysis Nitrilase or Nitrile Hydratase, aq. buffer, RTCarboxylic Acid or AmideUnmatched chemo- and stereoselectivity; environmentally friendly.[12][19]Enzymes have limited substrate scope; may require screening; potential for low conversion with poor substrates.[13]

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydration to the Primary Amide

This protocol is adapted from methodologies developed for the hydration of hindered nitriles using platinum(II) catalysts and is ideal for substrates with acid- or base-sensitive groups.[3][9]

Materials:

  • Sterically hindered nitrile (1.0 equiv)

  • Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) or similar Pt(II) catalyst (0.5 - 2.0 mol%)

  • Degassed solvent (e.g., 1,4-dioxane or ethanol)

  • Degassed deionized water

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the platinum catalyst.

  • Add the sterically hindered nitrile to the flask.

  • Via syringe, add the degassed organic solvent followed by the degassed deionized water (a typical solvent ratio is 3:2 organic solvent to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-24 hours. Check for the disappearance of the starting material and the appearance of a more polar spot corresponding to the amide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure primary amide.[20]

Trustworthiness Check: Run a small-scale reaction first to check for catalyst activity. The absence of carboxylic acid formation by LC-MS is a key indicator of the method's selectivity.

Protocol 2: Forced Acid-Catalyzed Hydrolysis to the Carboxylic Acid

This protocol is a more aggressive approach for highly resistant but otherwise robust nitriles.

Materials:

  • Sterically hindered nitrile (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Glacial Acetic Acid (optional, as co-solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add the nitrile.

  • If using, add glacial acetic acid to help dissolve the starting material.

  • Slowly and with cooling (in an ice bath), add a 1:1 mixture of concentrated H₂SO₄ and water. Caution: This mixing is highly exothermic.

  • Heat the mixture to a vigorous reflux (typically 120-150 °C).

  • Monitor the reaction by taking small aliquots, quenching them carefully in ice water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC or LC-MS. This may require extended reflux times (24-72 hours).

  • Once the starting material and intermediate amide are consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The carboxylic acid may precipitate and can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography as needed.

Trustworthiness Check: The progress should show a clear sequence from starting nitrile to intermediate amide and finally to the carboxylic acid product. If the reaction stalls at the amide, it can be isolated and resubjected to the reaction conditions.

ReactionPathways Nitrile R-C≡N (Hindered Nitrile) Amide R-CONH₂ (Primary Amide) Nitrile->Amide H₂O, [Pt] or [Ru] cat. (Mild, Neutral) OR Nitrile Hydratase (Enzyme) p1 Nitrile->p1 p2 Nitrile->p2 Acid R-COOH (Carboxylic Acid) Amide->Acid H₃O⁺ or OH⁻ (Harsh, Reflux) p1->Acid H₃O⁺ (Forced, Reflux) OR Nitrilase (Enzyme) p2->Amide OH⁻ / H₂O₂ (Mild, Basic) p3

Caption: Key synthetic pathways from hindered nitriles to amides and acids.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available from: [Link]

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  • Jiang, X., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327-2331. Available from: [Link]

  • Kakeya, H., et al. (1991). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 45(4), 111-113. Available from: [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • AK Lectures. Acid Induced Hydrolysis of Nitriles. Available from: [Link]

  • Ramgren, S. D., et al. (2013). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 90, 127-138. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2010(9), 185-202. Available from: [Link]

  • Kaur, J., & Sharma, R. (2022). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 12(10), 1183. Available from: [Link]

  • Gomez, C., & Johnson, J. (2023). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Life, 13(7), 1519. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available from: [Link]

  • Xia, Y., et al. (2021). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Chinese Journal of Organic Chemistry, 41(3), 969-982. Available from: [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Available from: [Link]

  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]

  • Lincoln, J. (1975). Process for the hydrolysis of nitriles. U.S. Patent No. 3,876,691.
  • Reddy, K. L., et al. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText, 1(2), 1-4. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (2002). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Inorganic Chemistry, 41(16), 4079-4091. Available from: [Link]

  • De Vreese, R., et al. (2007). The Application of Nitrile Hydratases in Organic Synthesis. Current Organic Chemistry, 11(13), 1151-1166. Available from: [Link]

  • Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (pp. 409-446). Thieme. Available from: [Link]

  • Thiol, C., et al. (2002). Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media. Biotechnology and Bioengineering, 78(7), 781-788. Available from: [Link]

  • Grijalva, M., et al. (2015). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of the Mexican Chemical Society, 59(1), 54-59. Available from: [Link]

  • Chen, S.-H., et al. (2009). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Available from: [Link]

  • Van der Maelen, J. F., et al. (2000). Theoretical study of nitrile hydrolysis by solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 154(1-2), 239-251. Available from: [Link]

  • Walker, M. A. 21.5. Hydrolysis of nitriles. Lumen Learning. Available from: [Link]

  • Choudhury, D., et al. (2023). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. ChemistrySelect, 8(32), e202301886. Available from: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. Available from: [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Available from: [Link]

  • Lévay, K., et al. (2021). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Ultrasonics Sonochemistry, 78, 105737. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Brady, D., & Beukes, N. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(5), 263-267. Available from: [Link]

  • Gunanathan, C., & Milstein, D. (2014). Base-Catalyzed Hydrosilylation of Nitriles to Amines and Esters to Alcohols. Angewandte Chemie International Edition, 53(5), 1141-1145. Available from: [Link]

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Sources

Technical Support Center: Optimizing SNAr Reaction Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically designed for researchers, chemists, and drug development professionals to address one of the most critical parameters in your experimental design: reaction temperature . Optimizing temperature is paramount, especially when targeting the sterically demanding 2-position of an aromatic or heteroaromatic ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and enhance the success of your syntheses.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges in a direct question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My SNAr reaction at the 2-position shows low or no conversion. How does temperature play a role, and what steps should I take?

A1: Low or no conversion is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier. The SNAr mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex, and its formation is typically the rate-determining step.[1][2] Several factors, directly influenced by temperature, could be at play.

Causality & Rationale:

  • Insufficient Activation Energy: Every reaction has a minimum energy requirement (activation energy). If the thermal energy provided is too low, the nucleophile and substrate will not collide with enough force to form the Meisenheimer complex, resulting in no reaction.

  • Poor Substrate Activation: The reaction rate is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[3][4][5] These groups stabilize the negatively charged intermediate.[6] If your substrate is only moderately activated, a higher temperature will be necessary to drive the reaction forward.[7]

  • Weak Nucleophile: Less reactive nucleophiles (e.g., neutral amines vs. their deprotonated amide counterparts, or alcohols vs. alkoxides) require more energy to initiate the attack on the aromatic ring.[8]

  • Steric Hindrance: The 2-position is inherently more sterically hindered than other positions. This steric clash increases the activation energy, often demanding higher temperatures compared to reactions at the 4-position.

Troubleshooting Protocol:

  • Systematic Temperature Increase: The most direct approach is to incrementally raise the reaction temperature. A good starting point is to screen temperatures in 20-30 °C intervals (e.g., 50 °C, 80 °C, 110 °C). Monitor the reaction closely by TLC or LC-MS at each step.

  • Solvent Choice Re-evaluation: Ensure you are using an appropriate polar aprotic solvent like DMSO, DMF, or NMP.[8][9][10] These solvents enhance nucleophilicity, which can significantly increase reaction rates and may allow the reaction to proceed at a lower temperature.[9] If you are using a less ideal solvent, higher temperatures will almost certainly be required.[11]

  • Confirm Nucleophile Potency: If using a neutral nucleophile like an alcohol or a primary/secondary amine, consider pre-deprotonation with a suitable base (e.g., NaH, K2CO3) to generate a more potent anionic nucleophile.[8] This often dramatically lowers the required reaction temperature.

Q2: I'm observing a complex mixture of side products and decomposition. How can I use temperature to improve the selectivity and yield of my desired 2-substituted product?

A2: The formation of multiple byproducts or a "messy" reaction profile is frequently a sign that the reaction temperature is too high.[12] While heat accelerates the desired reaction, it can disproportionately accelerate undesired pathways, which often have higher activation energies.[13][14]

Common Temperature-Induced Side Reactions:

  • Decomposition: The starting material, product, or even the solvent can degrade at excessive temperatures. Aromatic aldehydes, for instance, can be sensitive.[12]

  • Elimination Reactions: Competing elimination reactions are often favored over substitution at higher temperatures due to entropic factors.[13][15]

  • Loss of Selectivity: If there are multiple potential leaving groups or reactive sites, higher temperatures can provide enough energy to overcome the selectivity barriers, leading to a mixture of isomers. For di-substituted substrates, higher temperatures can promote unwanted double substitution.[8]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, a process that is accelerated at elevated temperatures.[8]

Troubleshooting Protocol:

  • Reduce the Temperature: The first and most crucial step is to lower the reaction temperature. If a reaction at 120 °C is messy, repeat it at 80 °C or even 50 °C. The goal is to find the "sweet spot" where the rate of product formation is reasonable, but the rates of side reactions are negligible.

  • Consider Reaction Time: A lower temperature will mean a slower reaction. Be prepared to run the reaction for a longer period (e.g., 24-48 hours) to achieve full conversion. It is almost always preferable to run a clean reaction for longer than a fast, messy one.

  • Change Order of Addition: Exothermic reactions can create localized "hot spots" if one reagent is added too quickly. Try adding the more reactive component (e.g., the aryl halide) portion-wise to a cooled solution of the nucleophile to better control the reaction temperature.[12]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat and may reduce the rate of bimolecular side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for an SNAr reaction at the 2-position?

A1: There is no single answer, as the optimal temperature is highly substrate-dependent. However, a general guideline is:

  • Highly Activated Substrates (e.g., dinitro-substituted pyridines) with potent nucleophiles might proceed at room temperature to 60 °C.

  • Moderately Activated Substrates (e.g., mono-nitro pyridines) often require temperatures in the range of 80 °C to 120 °C.

  • Poorly Activated Substrates may require temperatures exceeding 140 °C, sometimes in a sealed vessel to exceed the solvent's boiling point.[7][11]

Q2: How does my choice of solvent impact the optimal reaction temperature?

A2: The solvent choice is critical.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are the gold standard. They are highly effective at solvating cations while leaving the nucleophilic anion "naked" and highly reactive.[9][16] This enhanced reactivity often allows reactions to be run at significantly lower temperatures compared to other solvent types.[9]

  • Polar Protic Solvents (Water, Alcohols): These solvents can form hydrogen bonds with the nucleophile, creating a solvent "cage" that reduces its reactivity.[17][18] Consequently, much higher temperatures are typically needed to achieve a reasonable reaction rate.

Q3: Does the leaving group affect the required temperature?

A3: Yes, significantly. The typical reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I .[4][19] This is opposite to SN2 reactions. Fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, which speeds up the rate-determining nucleophilic attack.[1] Therefore, a 2-fluoro-substituted pyridine will generally react at a lower temperature than its 2-chloro counterpart under identical conditions.

Data & Workflow Visualizations

Table 1: Impact of Temperature on SNAr Reaction Parameters
ParameterLow TemperatureOptimal TemperatureHigh Temperature
Reaction Rate Very Slow / No ReactionModerate to FastVery Fast
Product Yield Low (due to low conversion)High / MaximumLow (due to decomposition)
Purity/Selectivity HighHighLow (side products form)
Risk of Decomposition LowLow to ModerateHigh
Favored Pathway SubstitutionSubstitutionElimination & Decomposition[13][14]
Diagram 1: Troubleshooting Low SNAr Conversion

G start Low / No Conversion in SNAr Reaction q1 Is the substrate highly activated (e.g., multiple EWGs)? start->q1 q2 Are you using a polar aprotic solvent (DMSO, DMF)? q1->q2 Yes action4 Higher temperatures are likely required. Proceed with caution. q1->action4 No q3 Is the nucleophile potent (e.g., anionic)? q2->q3 Yes action2 Switch to a polar aprotic solvent q2->action2 No action1 Gradually increase reaction temperature (e.g., 80-120 °C) q3->action1 Yes action3 Use a stronger base to generate anionic nucleophile q3->action3 No G cluster_0 Optimizing Reaction Temperature Y_axis Yield / Purity origin Y_axis->origin X_axis Temperature origin->X_axis p1 p2 p1->p2 Rate Increases p3 p2->p3 Decomposition Dominates sweet_spot Optimal 'Sweet Spot'

Caption: Conceptual graph showing the relationship between temperature and reaction outcome.

Experimental Protocol: Temperature Screening for a 2-Chloropyridine Substrate

This protocol outlines a parallel approach to efficiently determine the optimal reaction temperature.

Objective: To find the lowest temperature that provides a clean reaction with a reasonable rate for the substitution of a 2-chloropyridine with a generic amine nucleophile.

Materials:

  • 2-chloro-5-nitropyridine (Substrate)

  • Morpholine (Nucleophile)

  • Potassium Carbonate (Base)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Reaction vials with stir bars

  • Heating blocks or oil baths set to different temperatures

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution of the 2-chloro-5-nitropyridine in DMSO (e.g., 0.5 M).

  • Reaction Setup: In four separate reaction vials, add:

    • Potassium Carbonate (1.5 equivalents)

    • A magnetic stir bar

  • Reagent Addition: To each vial, add:

    • The 2-chloro-5-nitropyridine stock solution (1.0 equivalent)

    • Morpholine (1.2 equivalents)

  • Heating: Seal the vials and place each one in a pre-heated stirring block at a different temperature:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 50 °C

    • Vial 3: 80 °C

    • Vial 4: 110 °C

  • Monitoring: After set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to assess the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: Compare the results across the four temperatures. Identify the temperature that gives the best conversion to a clean product within a practical timeframe. For example, if the 80 °C reaction is complete and clean within 4 hours, while the 110 °C reaction shows byproduct formation, then 80 °C is the optimal temperature.

References

  • Wikipedia. "Nucleophilic aromatic substitution." Available at: [Link]

  • LibreTexts Chemistry. "7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution." Available at: [Link]

  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II." Available at: [Link]

  • Chemistry Steps. "Nucleophilic Aromatic Substitution." Available at: [Link]

  • Reinheimer, J. D., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." PMC. Available at: [Link]

  • Chemistry LibreTexts. "Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction." Available at: [Link]

  • BYJU'S. "Nucleophilic aromatic substitution." Available at: [Link]

  • JoVE. "Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr)." Available at: [Link]

  • gChem. "SNAr Comparative Reaction." Available at: [Link]

  • Fallah, A., et al. "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition." PMC. Available at: [Link]

  • Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" Available at: [Link]

  • ResearchGate. "Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions." Available at: [Link]

  • RSC Publishing. "Effect of the nature of the nucleophile and solvent on an SNAr reaction." Available at: [Link]

  • Scribd. "Factors Affecting SN1 & SN2 Reactions." Available at: [Link]

  • ChemRxiv. "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." Available at: [Link]

  • Journal of the American Chemical Society. "Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions." Available at: [Link]

  • Gallardo-Fuentes, S., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." PMC. Available at: [Link]

  • Reddit. "SNAr troubleshooting : r/AskChemistry." Available at: [Link]

  • Filo. "How does temperature affect SN1 and SN2 reactions?" Available at: [Link]

  • YouTube. "Effect of Temperature on Elimination and Substitution Reactions." Available at: [Link]

  • Frontiers. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Available at: [Link]

  • ResearchGate. "How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?" Available at: [Link]

  • ResearchGate. "Optimization of reaction temperature and substrate concentration." Available at: [Link]

  • ResearchGate. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." Available at: [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Open-Textbook. "8.3. Factors affecting rate of nucleophilic substitution reactions." Available at: [Link]

  • IPRD. "SNAr Reaction in Common Molecular Solvents Under Pressure." Available at: [Link]

  • Chemistry Stack Exchange. "Why is the yield of substitution reactions decreased at higher temperatures?" Available at: [Link]

  • IPRD. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents." Available at: [Link]

  • Méndez-Hernández, D., et al. "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?" PMC. Available at: [Link]

  • Reddit. "effect of steric hindrance on nucleophiles : r/chemhelp." Available at: [Link]

Sources

Preventing hydrolysis of nitrile during acidic workup

Author: BenchChem Technical Support Team. Date: February 2026

Support Ticket ID: NTL-STAB-001 Status: Active Department: Process Chemistry & Purification Subject: Preventing hydrolysis of nitrile (


) moieties during acidic workup procedures.
Executive Summary & Diagnostic

Nitriles are robust under neutral conditions but fragile during acidic workups, particularly when exotherms are uncontrolled. The hydrolysis of a nitrile to a primary amide (and subsequently to a carboxylic acid) is acid-catalyzed and temperature-dependent.

The Failure Mode: Most accidental hydrolysis events occur not because the acid is too strong, but because the quenching process generates heat while the pH is low.

Diagnostic Decision Tree

Use this flowchart to select the correct workup protocol for your specific scenario.

NitrileWorkup Start START: Nitrile Preservation During Workup Scenario What is the primary goal of the acidic workup? Start->Scenario Quench Quenching a Basic Reaction (e.g., Grignard, LDA, NaH) Scenario->Quench Neutralizing Reagents Wash Removing Basic Impurities (e.g., Residual Amines, Pyridine) Scenario->Wash Purification/Extraction QuenchMethod Use Buffered Quench (Sat. NH4Cl) Quench->QuenchMethod WashMethod Select Acid based on pKa Wash->WashMethod TempControl CRITICAL: Internal Temp < 5°C during addition QuenchMethod->TempControl Citric Use 10% Citric Acid (aq) or Tartaric Acid WashMethod->Citric Recommended HCl Avoid HCl/H2SO4 unless < 0°C WashMethod->HCl High Risk

Figure 1: Decision matrix for selecting the appropriate acidic workup based on experimental goals.

Critical Concepts: The Mechanism of Failure

To prevent hydrolysis, you must understand the "Danger Zone." Nitrile hydrolysis is an equilibrium process driven by protonation and water attack .

  • Protonation (

    
    ):  Nitriles are very weak bases (pKa of conjugate acid 
    
    
    
    ). They require strong acid or high concentrations to protonate significantly.
  • Nucleophilic Attack: Water attacks the electrophilic carbon.[1][2]

  • The "Trap": Once the imidic acid intermediate forms, tautomerization to the primary amide is rapid and often irreversible under workup conditions.

Why Workups Fail: During a quench (e.g., adding HCl to a reaction mixture), the local concentration of acid at the addition drop-site is high. If the neutralization is exothermic (which it almost always is), the local temperature spikes.



Troubleshooting Scenarios
Scenario A: Quenching Strong Bases (Grignard, Organolithiums)

User Issue: "I quenched my reaction with 1M HCl, and my nitrile turned into an amide."

The Fix: Avoid strong mineral acids for quenching if possible. The pH drop is too drastic.

  • Recommendation: Use Saturated Ammonium Chloride (

    
    ).
    
  • Why? Saturated

    
     has a pH of ~4.6. It provides a proton source to quench carbanions/alkoxides but is not acidic enough to protonate the nitrile significantly at room temperature.
    
Scenario B: Removing Basic Impurities (Amine Extraction)

User Issue: "I need to wash away residual pyridine/triethylamine, but HCl eats my nitrile."

The Fix: Use an organic acid with a pKa between 3 and 4.

  • Recommendation: Use Citric Acid (10% w/v) or Tartaric Acid .

  • Why?

    • Pyridine conjugate acid pKa

      
      .
      
    • Triethylamine conjugate acid pKa

      
      .
      
    • Citric Acid pKa

      
      .
      
    • Citric acid is strong enough to fully protonate the amines (rendering them water-soluble) but is too weak to protonate the nitrile (requires pKa < -10 range for significant activation).

Acid Selection Data Table:

Acid ReagentpKa (approx)Risk to NitrileBest Use Case
Conc. HCl / H2SO4 < -3Critical Do not use for workup unless < -20°C.
1M HCl ~0High Only with strict temp control (< 0°C).
10% Citric Acid 3.1Low Standard for removing amines.
Sat. NH4Cl 4.6Minimal Standard for quenching reactions.
Acetic Acid 4.8Minimal Good, but may extract into organic layer.
Standard Operating Procedures (SOPs)
Protocol 1: The "Buffered Cold Quench"

Use this when quenching a reaction mixture containing a nitrile.

  • Cool the Mixture: Place the reaction vessel in an ice/water bath. Ensure internal temperature is

    
    .
    
  • Prepare Quench Solution: Use Saturated Aqueous Ammonium Chloride (

    
    ).
    
  • Controlled Addition: Add the

    
     dropwise via an addition funnel.
    
    • Monitor: Watch for exotherms. Do not allow internal temp to rise above

      
      .
      
  • Phase Separation: Dilute with extraction solvent (EtOAc or DCM) and separate layers immediately.

  • Neutralization: Wash the organic layer once with water or brine to remove bulk ammonium salts.

Protocol 2: The "Citric Acid Wash" (Amine Removal)

Use this to remove basic impurities (pyridine, TEA, imidazole) from a crude nitrile.

  • Dissolution: Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).

    • Note: Ether is less ideal if the amine salt precipitates and forms an emulsion.

  • Preparation: Prepare a 10% w/v aqueous Citric Acid solution.

  • Extraction:

    • Add the Citric Acid solution to the separatory funnel (1:1 volume ratio).

    • Shake vigorously for 2–3 minutes.

  • Separation: Drain the aqueous layer (contains the protonated amine).

  • Verification: Check the pH of the aqueous layer.[3][4] It should be acidic (pH ~3). If neutral/basic, repeat the wash.

  • Final Wash: Wash the organic layer with Saturated

    
     (to remove residual citric acid) followed by Brine.
    
Frequently Asked Questions (FAQ)

Q: Can I use acetic acid instead of citric acid? A: Yes, but with a caveat. Acetic acid is soluble in organic solvents. If you use acetic acid to wash out an amine, you may end up with acetic acid in your organic layer, which requires a subsequent bicarbonate wash to remove. Citric acid is much more water-soluble and stays in the aqueous layer.

Q: I already formed the amide (M+18 peak in LCMS). Can I reverse it? A: No. The hydrolysis of nitrile to amide is effectively irreversible under workup conditions. You must dehydrate the amide back to the nitrile using reagents like


 or Trifluoroacetic Anhydride (TFAA), which is a separate synthetic step, not a workup fix.

Q: My nitrile is on a molecule that also has an acid-labile protecting group (e.g., BOC). What do I do? A: The Citric Acid protocol is generally safe for BOC groups (BOC removal usually requires TFA or HCl). However, to be safe, use 0.5M Phosphate Buffer (pH 5.5) . This is acidic enough to protonate aliphatic amines (like TEA) but mild enough to preserve both the nitrile and the BOC group.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

  • Cohen, R. J., et al. (2002). "Synthesis of 2-Amino-4-Cyanopyridine Derivatives." Journal of Organic Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for nitriles).

Sources

Technical Support Center: Catalyst Selection for Coupling 2-Bromo-3-fluoro-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cross-coupling of 2-bromo-3-fluoro-pyridines presents a unique set of challenges due to the electronic properties of the pyridine ring, which is further influenced by the presence of both a halogen and a fluorine atom. This guide provides in-depth technical support for selecting the optimal catalyst system for various coupling reactions, addressing common issues, and offering troubleshooting strategies to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for 2-bromo-3-fluoro-pyridines?

The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[1] The electron-withdrawing nature of both the pyridine ring and the fluorine atom can also affect the oxidative addition step in the catalytic cycle. Therefore, a carefully chosen catalyst and ligand system is essential to overcome these challenges and achieve high yields.

Q2: What are the primary types of coupling reactions used for this substrate?

The most common and effective coupling reactions for 2-bromo-3-fluoro-pyridines are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Each of these reactions requires a specific set of optimized conditions for this particular substrate.

Q3: I'm observing low to no product yield in my Suzuki coupling. What are the likely causes?

Several factors could be contributing to a failed Suzuki coupling with 2-bromo-3-fluoro-pyridine:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can inhibit the palladium catalyst.[1]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often necessary.[2][3]

  • Base Selection: The choice of base is critical for the transmetalation step and can significantly impact the reaction's efficiency.[4]

  • Protodeboronation: The boronic acid reagent can be unstable and undergo protodeboronation, especially in the presence of water and strong bases.[1][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low Yield and Catalyst Deactivation

The "2-pyridyl problem," where the pyridine nitrogen interferes with the catalyst, is a well-documented challenge in cross-coupling reactions.[6][7]

Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an inactive or less active catalytic species. This is particularly problematic with 2-substituted pyridines.

Troubleshooting Workflow:

start Low Yield Observed ligand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Primary Action precatalyst Use a Pre-formed Catalyst (e.g., SPhos Precatalyst) ligand->precatalyst If still problematic base Optimize Base Selection (K3PO4, Cs2CO3) precatalyst->base solvent Solvent Choice (Dioxane, Toluene) base->solvent result Improved Yield solvent->result

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Recommendations:

  • Ligand Selection: The use of bulky, electron-rich monophosphine ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[1] Ligands like SPhos, XPhos, and RuPhos have shown excellent performance in similar challenging couplings.[2][8]

  • Catalyst System: Pre-formed catalysts, often called precatalysts, can offer improved activity and stability.

  • Base Optimization: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than strong bases like sodium hydroxide, as they can minimize side reactions.[4]

  • Solvent Considerations: Anhydrous solvents such as dioxane or toluene are generally preferred.[6]

Issue 2: Protodeboronation of the Boronic Acid

This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue with heteroaryl boronic acids.[1][5]

Mitigation Strategies:

  • Use Boronic Esters: Pinacol or MIDA esters are more stable alternatives to free boronic acids and can reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: The presence of water can accelerate protodeboronation. Ensure all reagents and solvents are thoroughly dried.[5]

  • Milder Base: Strong bases can promote this side reaction. Using a milder base like potassium carbonate (K₂CO₃) can be beneficial.[5]

Recommended Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-pyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromo-3-fluoro-pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 2-bromo-3-fluoro-pyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Inefficient C-N Bond Formation

The coupling of amines with 2-bromo-3-fluoro-pyridine can be challenging due to the electronic nature of the pyridine ring.

Catalyst and Ligand Recommendations:

  • Ligand Choice: For the amination of 2-bromopyridines, bulky, electron-rich biaryl monophosphine ligands such as RuPhos and BrettPhos have proven to be highly effective.[9] In some cases, chelating bis(diphenylphosphane) ligands like dppp have also yielded excellent results.[10]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly with challenging substrates.[9][10]

Recommended Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-pyridine

Materials:

  • 2-Bromo-3-fluoro-pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with 2-bromo-3-fluoro-pyridine, the amine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Guide: Sonogashira Coupling

Issue 1: Low Conversion and Side Product Formation

The Sonogashira coupling of 2-bromo-3-fluoro-pyridine requires careful control of reaction conditions to avoid homocoupling of the alkyne and other side reactions.

Catalyst System and Conditions:

  • Palladium Source: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂.[11]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst to facilitate the reaction.[11][12]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for this transformation.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[11][13]

Recommended Protocol: Sonogashira Coupling of 2-Bromo-3-fluoro-pyridine

Materials:

  • 2-Bromo-3-fluoro-pyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a Schlenk flask, add 2-bromo-3-fluoro-pyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, the terminal alkyne, and triethylamine via syringe.

  • Heat the reaction mixture to 80-100 °C for 3-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction, dilute with ether, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst and Ligand Selection Summary

Coupling ReactionRecommended Palladium SourceRecommended Ligand(s)Recommended Base(s)
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃, K₂CO₃
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂RuPhos, BrettPhos, XPhosNaOtBu, LiHMDS
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEA

Mechanistic Considerations

A general understanding of the catalytic cycles is crucial for effective troubleshooting.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)-X L2 OxAdd->PdII Ar-X Trans Transmetalation PdII->Trans R'-B(OR)2 Base PdII_R Ar-Pd(II)-R' L2 Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R' RedElim->Product

Caption: A simplified Suzuki-Miyaura catalytic cycle.

The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4]

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • BenchChem. (2025). Technical Support Center: Ligand Effects on 2-Fluoropyridine-3-boronic Acid Couplings.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Request PDF. (2025).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Handling moisture sensitivity in 2-Bromo-3-fluoroisonicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-3-fluoroisonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and troubleshooting solutions for reactions involving this versatile yet sensitive building block. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound (CAS 1260024-26-7) is a substituted pyridine derivative. Its structure, featuring a bromo group for cross-coupling, a fluoro group for modulating electronic properties, and a nitrile group, makes it a highly valuable intermediate in medicinal chemistry. It is frequently employed in the synthesis of complex heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.

Q2: How sensitive is this compound to moisture and atmospheric conditions?

This compound exhibits significant sensitivity to moisture. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing fluoro and nitrile groups, makes the C-Br bond susceptible to hydrolysis under certain conditions, especially in the presence of bases or transition metal catalysts.[1] The nitrile group itself can also be prone to hydrolysis under strongly acidic or basic conditions. Therefore, the use of anhydrous and inert atmosphere techniques is not just recommended, but critical for achieving high yields and preventing byproduct formation.[2][3][4]

Q3: What are the primary side reactions to be aware of when using this reagent in cross-coupling reactions?

Beyond the simple hydrolysis of the starting material, several side reactions can occur during its use in popular cross-coupling reactions:

  • Protodeboronation (Suzuki Coupling): This is the cleavage of the C-B bond in the boronic acid or ester coupling partner by a proton source, which is often trace water in the reaction.[5] This consumes the nucleophile and reduces the yield.

  • Catalyst Deactivation: The Pd(0) active species in both Suzuki and Buchwald-Hartwig reactions can be oxidized by atmospheric oxygen, rendering it inactive.[5] This is often observed as the formation of palladium black.

  • Homocoupling: Two molecules of the boronic acid partner can couple with each other, a reaction often promoted by the presence of oxygen or residual Pd(II) species from the precatalyst.[6]

  • Hydrolysis of Halogenated Pyridines: Under specific catalytic conditions, bromopyridines can hydrolyze to form pyridones, which can then participate in further reactions, leading to complex byproduct mixtures.[1]

Q4: What are the essential first steps before starting any reaction with this compound?

To mitigate the risks described above, a rigorous setup is mandatory.

  • Glassware Preparation: All glassware must be thoroughly dried, either by oven-drying at >120 °C for several hours or, preferably, by flame-drying under vacuum or a stream of inert gas to remove adsorbed water.[4][7]

  • Inert Atmosphere: The reaction must be performed under a positive pressure of an inert gas, such as argon or nitrogen. This is achieved using a Schlenk line or a glovebox.[2][3]

  • Anhydrous Reagents and Solvents: Use only high-purity, anhydrous solvents. Even commercially available "anhydrous" solvents should be freshly dried over a suitable agent (e.g., molecular sieves, sodium/benzophenone) and degassed prior to use.[3][4] All solid reagents, including bases and additives, should be dried in a vacuum oven.[4]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Area 1: Low or No Product Yield in Cross-Coupling Reactions
Q5: My Suzuki-Miyaura coupling failed. The starting material was either unreacted or consumed to form a complex mixture. What went wrong?

This is a common issue that almost always points back to insufficient exclusion of water or oxygen.

  • Causality—The Role of Water and Oxygen: Water facilitates the non-productive protodeboronation of your boronic acid, effectively destroying your coupling partner.[5] Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive palladium species.[5] The combination of these factors can quickly terminate the catalytic cycle.

  • Troubleshooting Workflow:

    • Re-evaluate Your Anhydrous Technique: Oven-drying is good, but flame-drying assembled glassware under vacuum is superior for removing the stubborn film of atmospheric moisture.[7] Ensure the system is properly cooled to room temperature under a positive pressure of inert gas before adding reagents.

    • Scrutinize Solvent and Reagent Purity: Was the solvent truly anhydrous and degassed? Sparging the solvent with argon for 15-30 minutes or using several freeze-pump-thaw cycles is essential.[8] Is the base (e.g., K₃PO₄, Cs₂CO₃) an anhydrous grade and has it been stored correctly in a desiccator?

    • Optimize the Base: While many Suzuki protocols use aqueous bases, this substrate's sensitivity may demand strictly anhydrous conditions. Using a base like anhydrous K₃PO₄ can be effective.[5]

    • Check Boronic Acid/Ester Stability: Some heteroaromatic boronic acids are prone to decomposition. Using more stable boronate esters (e.g., pinacol esters) or MIDA boronates can significantly improve results by protecting the C-B bond.[5][9]

  • Visualization: Troubleshooting Logic for a Failed Suzuki Coupling

    G start Reaction Failed: Low/No Product check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes inactive_catalyst Problem: Inactive Catalyst / Poor OA - Increase Temperature - Screen Ligands (Bulky, e--rich) - Check Catalyst Source sm_present->inactive_catalyst side_reactions Problem: Side Reactions (Protodeboronation, Hydrolysis) sm_gone->side_reactions verify_anhydrous Action: Verify Anhydrous Conditions - Flame-dry glassware - Use freshly dried/degassed solvent - Use anhydrous base side_reactions->verify_anhydrous

    Caption: Decision workflow for troubleshooting Suzuki coupling failures.

Q6: My Buchwald-Hartwig amination is sluggish, giving low conversion even after extended reaction times. What should I optimize?

The success of a Buchwald-Hartwig amination hinges on the synergistic relationship between the palladium source, ligand, and base. The electron-rich pyridine and ortho-fluoro group on your substrate present a sterically and electronically challenging environment.

  • Causality—The Catalyst System is Key: The ligand's job is to stabilize the palladium center and facilitate both the initial oxidative addition and the final reductive elimination.[10] For a challenging substrate like this, a generic ligand like PPh₃ is often insufficient. The base must be strong enough to deprotonate the amine without causing unwanted side reactions.

  • Troubleshooting Workflow:

    • Base Selection is Critical: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[11] If you suspect substrate decomposition with a strong alkoxide base, consider switching to a silylamide base like LHMDS, which can sometimes act as a protecting agent for sensitive functional groups.[12]

    • Ligand Screening is Essential: Your first step should be to screen a panel of modern, sterically bulky, electron-rich phosphine ligands. These are designed to accelerate the key steps in the catalytic cycle. Good starting points include XPhos , RuPhos , or other biarylphosphine ligands.[11][13]

    • Evaluate the Palladium Source: Using a pre-formed palladium precatalyst (e.g., a G2 or G3 precatalyst) can often provide more consistent results than generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.

    • Temperature and Solvent: Ensure the reaction is heated sufficiently (typically 80-110 °C) in an appropriate anhydrous, aprotic solvent like toluene or dioxane.[11]

Problem Area 2: Reagent Instability and Handling
Q7: I've noticed the reactivity of my this compound decreases over time. How should it be stored?

This observation strongly suggests slow degradation due to atmospheric moisture.

  • Validated Storage Protocol: To ensure long-term stability and reactivity, the compound must be protected from the environment.

    • Primary Container: Store in a tightly sealed, airtight container.

    • Secondary Environment: Place the container inside a desiccator filled with a fresh drying agent (e.g., Drierite, P₂O₅).

    • Atmosphere: If possible, backfill the primary container with argon or nitrogen before sealing.

    • Temperature: Store in a refrigerator (2-8 °C).[14]

Q8: Can you provide a definitive workflow for setting up a reaction under a truly inert atmosphere?

Absolutely. This systematic process is fundamental to success.

  • Visualization: Anhydrous Reaction Setup Workflow

    G cluster_prep Phase 1: Preparation cluster_inert Phase 2: Inerting cluster_addition Phase 3: Reagent Addition p1 1. Flame-Dry All Glassware (Flask, Stir Bar, Condenser) Under Vacuum p2 2. Assemble Hot Glassware & Attach to Schlenk Line p1->p2 p3 3. Evacuate & Backfill with Inert Gas (Repeat 3x) p2->p3 p4 4. Maintain Positive Pressure of N2 / Ar via Balloon or Line p3->p4 p5 5. Add Solids (Substrate, Base) Under Strong Inert Gas Flow p4->p5 p6 6. Add Anhydrous, Degassed Solvents via Syringe p5->p6 p7 7. Add Liquid Reagents via Syringe Through Septum p6->p7

    Caption: Step-by-step workflow for establishing an inert atmosphere.

Section 3: Protocols and Reference Data

The following are generalized, starting-point protocols. Optimization for specific substrates is always recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with argon or nitrogen three times.[15]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate. Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If a water co-solvent is required by the specific protocol, it should be deoxygenated.[5]

  • Execution: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Comments
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(II) sources require in situ reduction.[9][16]
Ligand PPh₃, dppf, SPhos, XPhosFor sluggish reactions, bulky, electron-rich ligands like SPhos accelerate the catalytic cycle.[5][16]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a good choice for anhydrous conditions. Carbonates are often used with aqueous co-solvents.[5][9]
Solvent System 1,4-Dioxane, Toluene, DMF, Dioxane/H₂OThe choice depends on reagent solubility and temperature requirements. Start with anhydrous dioxane or toluene.[5][17]
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the reaction to completion.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or on a Schlenk line, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the anhydrous base (e.g., NaOtBu, 1.4 eq) to a flame-dried reaction vessel with a stir bar.

  • Inerting & Reagent Addition: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of inert gas. Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous solvent (e.g., Toluene) via syringe.

  • Execution: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), dilute with an organic solvent, and perform an aqueous extraction. Dry the organic layer and concentrate for purification.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Comments
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Both are common Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its stability.[11]
Ligand XPhos, RuPhos, BrettPhosBulky biarylphosphine ligands are essential for coupling challenging, electron-rich heteroaryl halides.[11][12]
Base NaOtBu, LHMDS, K₃PO₄NaOtBu is a strong, standard base. LHMDS can be beneficial for substrates with sensitive functional groups.[12][13]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are required.[11]
Temperature 80 - 110 °CReaction temperature depends on the specific catalyst system and substrate reactivity.[11]

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • YouTube. (2022, February 2).
  • Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions.
  • YouTube. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres?
  • Chemistry LibreTexts. (2022, May 5). 7.
  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Journal of the American Chemical Society. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • X-Chemic. (n.d.). 2-Bromo-Isonicotinonitrile Supplier China.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylisonicotinonitrile.

Sources

Technical Support Center: 3-Fluoropyridine Regioselectivity & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Heterocyclic Chemistry Support Hub. Topic: Resolving Regioselectivity Issues in 3-Fluoropyridine Substitution Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist)

Overview: The 3-Fluoropyridine Paradox

3-Fluoropyridine presents a unique "push-pull" challenge in substitution chemistry. The pyridine nitrogen is electron-withdrawing (deactivating the ring to electrophiles, activating for nucleophiles), while the C3-fluorine atom provides a strong inductive effect ($ -I $) and a directing effect for metallation.

The Core Conflict:

  • Lithiation (DoM): The fluorine atom directs lithiation to the C2 position (ortho-F,

    
    -N) due to synergistic inductive effects, but this species is thermally unstable.
    
  • Nucleophilic Attack (

    
    ):  The nitrogen directs incoming nucleophiles to C2 or C6, often overriding the directing power of the fluorine at C3.
    
  • Halogen Dance: If heavier halogens (Br, I) are present, the lithiated species can undergo rapid isomerization, leading to "scrambled" regioisomers.[1]

Troubleshooting Module: Lithiation & Metalation

User Report: "I treated 3-fluoropyridine with LDA at -78°C intending to trap at C2, but upon warming to -20°C, the reaction mixture turned into a black tar/polymer."

Root Cause Analysis: The Pyridyne Trap

The 2-lithio-3-fluoropyridine species is kinetically formed at C2. However, it is inherently unstable. Above -60°C, it undergoes


-elimination of Lithium Fluoride (LiF) to form 2,3-pyridyne  (a hetaryne). This highly reactive intermediate rapidly polymerizes or dimerizes if no trapping agent (like furan) is present.
Protocol & Solution

To successfully functionalize C2 without tarring, you must maintain strict temperature control or use a "Transmetalation" strategy.

Corrective Workflow:

  • Temperature: Maintain reaction strictly below -75°C .

  • Base Selection: Use LDA (Lithium Diisopropylamide) in THF.

    
    -BuLi alone may cause nucleophilic attack at C2 rather than deprotonation.
    
  • Quenching: Add the electrophile at -78°C. Do not warm up before quenching.

Advanced Strategy: The "Unstable Species" Protocol If your electrophile is slow to react, transmetalate to a more stable species (Zinc or Magnesium) before warming.

ParameterRecommendationReason
Solvent THF (Anhydrous)Coordinates Li, stabilizing the aggregate.
Base LDA or LiTMPSteric bulk prevents nucleophilic attack at C2.
Temp (Generation) -78°C to -90°CPrevents elimination to 2,3-pyridyne.
Temp (Trapping) -78°C2-lithio species decomposes > -50°C.
Visualizing the Pathway (Graphviz)

LithiationPathways Start 3-Fluoropyridine LDA LDA / THF -78°C Start->LDA LiSpecies 2-Lithio-3-fluoropyridine (Kinetic Product) LDA->LiSpecies Ortho-lithiation Warm Warm to > -50°C LiSpecies->Warm Trap Electrophile (E+) added at -78°C LiSpecies->Trap Pyridyne 2,3-Pyridyne (Transient) Warm->Pyridyne -LiF Tar Polymer/Tar (Failure) Pyridyne->Tar Product 2-Substituted-3-fluoropyridine (Success) Trap->Product

Caption: Figure 1. The critical bifurcation in 3-fluoropyridine lithiation. Warming without quenching leads to destructive pyridyne formation.

Troubleshooting Module: The Halogen Dance (Isomerization)

User Report: "I started with 2-bromo-3-fluoropyridine and tried to lithiate C4 with LDA. I isolated a product where the Bromine moved to C4 and my electrophile is at C2. What happened?"

Root Cause Analysis: Base-Catalyzed Halogen Dance

This is a classic "Halogen Dance" (HD). When you deprotonate a pyridine containing a heavy halogen (Br, I) and a directing group (F), the initial lithiation often occurs at the most acidic site (C4 or C6). However, the lithiated species can attack the halogen of a starting molecule, causing the halogen to "migrate" to the more stable position, while the lithium moves to the position ortho to the fluorine (C2).

Mechanism Explanation
  • Kinetic Deprotonation: LDA removes H at C4 (acidified by F and Br).

  • Migration: The C4-Li species attacks the Br of a non-lithiated molecule.

  • Thermodynamic Sink: The lithium ends up at C2 (stabilized by adjacent F and N), and the Br ends up at C4.

Corrective Action

If you want to prevent the dance and trap the kinetic species:

  • Flow Chemistry: Use continuous flow reactors to quench the species milliseconds after formation (before migration occurs).

  • Inverse Addition: Add the base to a mixture of substrate and electrophile (in-situ quenching), though this limits electrophile compatibility.

Visualizing the Dance (Graphviz)

HalogenDance Substrate 2-Bromo-3-fluoropyridine Step1 LDA (Deprotonation at C4) Substrate->Step1 KineticLi Intermediate A: 4-Lithio-2-bromo-3-fluoropyridine Step1->KineticLi Dance Halogen Migration (Intermolecular) KineticLi->Dance Fast ThermoLi Intermediate B: 2-Lithio-3-fluoro-4-bromopyridine Dance->ThermoLi Thermodynamic Sink FinalProd Product: 2-Substituted-3-fluoro-4-bromopyridine ThermoLi->FinalProd + Electrophile

Caption: Figure 2. The Halogen Dance mechanism where Bromine migrates from C2 to C4 to accommodate Lithium at the preferred C2 position.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

User Report: "I am trying to displace the Fluorine at C3 with an amine, but I'm getting no reaction or messy byproducts."

Root Cause Analysis: Regio-mismatch

In Pyridine


, the nitrogen atom dictates regioselectivity by stabilizing the Meisenheimer complex.
  • Preferred Attack: C2 and C6 (Para/Ortho to N).

  • Disfavored Attack: C3 (Meta to N). The negative charge in the transition state cannot be delocalized onto the Nitrogen if attack occurs at C3.[2] Therefore, 3-fluoropyridine is highly resistant to direct displacement of Fluorine.

Strategic Alternatives

To functionalize C3 via Nucleophilic substitution, you must change the electronics of the ring.

Protocol A: The N-Oxide Route Oxidize the pyridine to 3-fluoropyridine N-oxide . The N-oxide activates the C2 and C4 positions even more, but also makes the C3 position slightly more susceptible to attack if C2/C4 are blocked, though displacement of F at C3 remains difficult.

Protocol B: The "Chichibabin" Variant (C2 Amination) If you treat 3-fluoropyridine with strong amide bases (


), you will likely get amination at C2  (Chichibabin reaction), leaving the Fluorine intact.

S_NAr Regioselectivity Matrix

SubstrateNucleophileMajor ProductMechanism
3-Fluoropyridine

/ Heat
2-Amino-3-fluoropyridine Chichibabin (Hydride displacement)
2-Bromo-3-fluoropyridine Amine / Heat2-Amino-3-fluoropyridine

(Br displacement at C2)
3-Fluoro-4-nitropyridine Thiol / Base3-Fluoro-4-thio-pyridine

(Nitro displacement at C4)

References

  • Regioselective Lithiation & Pyridyne Formation

    • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines.[3][4] Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. Heterocycles.

  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007).[5] Halogen dance reactions—A review. Chemical Society Reviews.[5]

  • Nucleophilic Substitution on Pyridines

    • Behrends, M., et al. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Flow Chemistry Solutions for Unstable Intermediates

    • Brégent, T., et al. (2020). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, brominated pyridines are indispensable building blocks. Their presence in a molecule can significantly influence its biological activity and metabolic fate. Consequently, the ability to unambiguously identify these structures is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, and a deep understanding of the fragmentation patterns of brominated pyridines is crucial for accurate structural elucidation. This guide provides an in-depth comparison of the mass spectrometric behavior of 2-, 3-, and 4-bromopyridine isomers under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights grounded in established chemical principles and experimental data.

The Signature of Bromine: The Isotopic Pattern

Before delving into fragmentation, it is essential to recognize the unmistakable isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This gives rise to a characteristic "M" and "M+2" peak pattern in the mass spectrum for any fragment containing a single bromine atom, where the two peaks are of roughly equal intensity and separated by two mass-to-charge units (m/z).[2][3] This 1:1 isotopic cluster is a definitive indicator of the presence of one bromine atom in an ion.[4]

Electron Ionization (EI): Unraveling the Core Structure

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation.[5] This provides a detailed fingerprint of the molecule's structure. The fragmentation of bromopyridine isomers in EI-MS is primarily driven by the initial ionization of the molecule to form a radical cation (M⁺•), which then undergoes a series of unimolecular dissociations.[6]

Key Fragmentation Pathways under EI

The primary fragmentation pathways for bromopyridines under EI involve the loss of the bromine atom and the cleavage of the pyridine ring.

  • Loss of Bromine Radical (•Br): A common fragmentation pathway is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical. This leads to the formation of a pyridyl cation.

  • Ring Cleavage - Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo fragmentation, often by losing a neutral molecule of hydrogen cyanide (HCN). This is a characteristic fragmentation for many pyridine-containing compounds.[7]

The relative abundance of the fragment ions can be influenced by the position of the bromine atom on the pyridine ring, which affects the stability of the resulting ions.

Comparative EI-MS Data of Bromopyridine Isomers

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of 2-, 3-, and 4-bromopyridine, based on data from the NIST Mass Spectrometry Data Center.

m/zProposed Fragment2-Bromopyridine (Relative Abundance %)[2]3-Bromopyridine (Relative Abundance %)[7]4-Bromopyridine (Relative Abundance %)[8]
157/159[C₅H₄BrN]⁺• (M⁺•)98/9698/96100/98
78[C₅H₄N]⁺10010070
51[C₄H₃]⁺505045

Analysis of EI Fragmentation Differences:

  • Molecular Ion (m/z 157/159): The molecular ion is prominent for all three isomers, clearly showing the characteristic 1:1 bromine isotope pattern.

  • [M-Br]⁺ (m/z 78): The loss of the bromine radical to form the pyridyl cation at m/z 78 is a major fragmentation pathway for all isomers. It is the base peak for both 2- and 3-bromopyridine, indicating its high stability. In 4-bromopyridine, while still a significant peak, it is not the base peak, suggesting a slight difference in the stability of the resulting pyridyl cation or the kinetics of fragmentation.

  • [C₄H₃]⁺ (m/z 51): The fragment at m/z 51, resulting from the loss of HCN from the [M-Br]⁺ ion, is also a significant peak for all three isomers, confirming the pyridine ring cleavage.

Experimental Protocol: Acquiring EI Mass Spectra

A typical experimental setup for acquiring EI mass spectra of brominated pyridines is as follows:

  • Sample Introduction: The bromopyridine sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC) for separation and purification, or a direct insertion probe.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M⁺•).

  • Mass Analysis: The newly formed ions, including the molecular ion and various fragment ions, are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Spectrum Generation: The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

EI_MS_Workflow cluster_instrument Mass Spectrometer Sample Sample Introduction (GC or Probe) IonSource Ion Source (70 eV EI) Sample->IonSource Vaporized Sample MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System & Spectrum Generation Detector->DataSystem Signal

Figure 1. A generalized workflow for acquiring EI mass spectra.

Electrospray Ionization (ESI): A Softer Approach for Intact Molecules

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules.[9] Unlike EI, ESI typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[5] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Proposed ESI-MS/MS Fragmentation of Bromopyridines

The fragmentation of the protonated bromopyridine ([C₅H₄BrNH]⁺) is expected to proceed through two primary pathways:

  • Loss of HBr: The most probable fragmentation pathway for the protonated bromopyridines is the loss of a neutral molecule of hydrogen bromide (HBr). This is a common fragmentation for protonated halogenated aromatic compounds.

  • Loss of Bromine Radical (less common): While less favored for even-electron species, the loss of a bromine radical is a possibility, though it would result in a less stable radical cation.

The position of the bromine atom is expected to influence the propensity for these fragmentation pathways, although the differences may be more subtle than in EI-MS.

Fragmentation_Pathways cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-MS/MS) EI_M [C₅H₄BrN]⁺• (m/z 157/159) EI_M_Br [C₅H₄N]⁺ (m/z 78) EI_M->EI_M_Br - •Br EI_M_Br_HCN [C₄H₃]⁺ (m/z 51) EI_M_Br->EI_M_Br_HCN - HCN ESI_MH [C₅H₄BrNH]⁺ (m/z 158/160) ESI_MH_HBr [C₅H₅N]⁺• (m/z 79) ESI_MH->ESI_MH_HBr - HBr

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-fluoroisonicotinonitrile and its 2-Chloro Analog in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and professionals in drug development, the selection of appropriate starting materials is a critical decision that influences reaction efficiency, cost, and scalability. The 2-halo-3-fluoroisonicotinonitrile scaffold is a valuable building block in medicinal chemistry, prized for its role in constructing complex molecular architectures. This guide provides a detailed comparison of the reactivity between 2-bromo-3-fluoroisonicotinonitrile and its 2-chloro counterpart, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. Our analysis, grounded in fundamental mechanistic principles, establishes that the 2-chloro analog exhibits superior reactivity due to the dominant role of halogen electronegativity in the rate-determining step of the SNAr mechanism. This guide will elucidate the theoretical underpinnings of this phenomenon and provide a practical experimental framework for validation.

Introduction: The Strategic Importance of 2-Halo-3-fluoroisonicotinonitriles

The pyridine ring is a ubiquitous feature in pharmaceuticals, and its functionalization is a cornerstone of modern drug discovery. The specific substitution pattern of 2-halo-3-fluoroisonicotinonitrile presents a highly activated system for chemical modification. The synergistic electron-withdrawing effects of the pyridine nitrogen, the C4-nitrile group, and the C3-fluoro group render the C2 position exceptionally electrophilic and primed for nucleophilic attack.[1][2] This makes both the 2-bromo and 2-chloro analogs powerful intermediates for introducing a wide array of functional groups, including amines, ethers, and thioethers, which are crucial for modulating the pharmacological properties of lead compounds.[3]

The choice between the bromo- and chloro- derivatives is not arbitrary. While seemingly similar, their reactivity profiles differ significantly, impacting reaction conditions, time, and overall efficiency. This guide aims to provide a clear, evidence-based comparison to inform synthetic strategy.

Mechanistic Underpinnings: Why Electronegativity Outweighs Leaving Group Ability in SNAr

To understand the reactivity differences, one must first appreciate the mechanism of Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions where bond strength and leaving group stability are paramount, the SNAr pathway proceeds via a two-step addition-elimination process.[4]

  • Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the halogen, temporarily breaking the ring's aromaticity to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4]

  • Step 2 (Fast): The aromaticity is restored by the expulsion of the halide leaving group.

The critical insight is that the first step—the nucleophilic attack and formation of the intermediate—is the slower, rate-determining step.[1][5] Therefore, any factor that stabilizes the negatively charged Meisenheimer complex will lower the activation energy and accelerate the reaction.

This is where the "element effect" comes into play. In SNAr reactions, the typical halide reactivity order is F > Cl ≈ Br > I .[1][6][7][8] This is the inverse of the trend seen in aliphatic substitutions. The reason lies in the powerful inductive effect of the halogens. The high electronegativity of chlorine (compared to bromine) more effectively withdraws electron density from the ring, which accomplishes two things:

  • It increases the electrophilicity of the C2 carbon, making it more attractive to the incoming nucleophile.

  • It provides greater inductive stabilization for the negative charge that develops in the Meisenheimer intermediate.[5]

Therefore, even though bromide is a better leaving group than chloride in a conventional sense (due to the weaker C-Br bond), this factor is relevant only in the fast, non-rate-determining second step. The dominant electronic effect of chlorine in stabilizing the transition state of the first step makes the 2-chloro analog the more reactive substrate.

Caption: Figure 1: The SNAr Addition-Elimination Mechanism.

Head-to-Head Comparison: Performance and Physicochemical Properties

Based on the mechanistic principles discussed, we can predict the relative performance of the two analogs in a typical SNAr reaction.

ParameterThis compound2-Chloro-3-fluoroisonicotinonitrileRationale
Predicted Reactivity LowerHigher The greater electronegativity of chlorine enhances the electrophilicity of the C2 carbon and provides superior stabilization for the Meisenheimer intermediate.[1][5]
Typical Reaction Time LongerShorter A direct consequence of a lower activation energy barrier for the rate-determining step.
Optimal Temperature HigherLower Less thermal energy is required to overcome the activation barrier for the more reactive chloro analog.
Side Reaction Potential HigherLower Milder conditions (lower temperatures, shorter times) reduce the likelihood of degradation or side reactions.
Cost & Availability Generally HigherGenerally Lower Industrial chlorination processes are often more cost-effective than bromination.

Experimental Protocol: A Comparative Amination Study

To provide a self-validating system for researchers, we present a standardized protocol for the amination of both substrates. By running these experiments in parallel under identical conditions, the difference in reactivity can be directly observed through reaction monitoring (e.g., TLC or LC-MS).

Objective: To synthesize 2-(benzylamino)-3-fluoroisonicotinonitrile from its corresponding 2-halo precursor and compare the reaction rates.

Materials:

  • This compound (Substrate A)

  • 2-Chloro-3-fluoroisonicotinonitrile (Substrate B)

  • Benzylamine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Workflow cluster_A Reaction A (Bromo Substrate) cluster_B Reaction B (Chloro Substrate) cluster_Workup Workup & Analysis (Identical for Both) A1 Dissolve Substrate A in DMF A2 Add K₂CO₃ and Benzylamine A1->A2 A3 Heat to 80°C A2->A3 A4 Monitor by TLC/LC-MS (every 30 min) A3->A4 W1 Quench with H₂O A4->W1 Upon Completion B1 Dissolve Substrate B in DMF B2 Add K₂CO₃ and Benzylamine B1->B2 B3 Heat to 80°C B2->B3 B4 Monitor by TLC/LC-MS (every 30 min) B3->B4 B4->W1 Upon Completion W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine, Dry over Na₂SO₄ W2->W3 W4 Purify via Column Chromatography W3->W4 W5 Characterize & Calculate Yield W4->W5

Caption: A parallel workflow to compare reactivity.

Step-by-Step Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, charge Flask A with this compound (1.0 mmol) and Flask B with 2-chloro-3-fluoroisonicotinonitrile (1.0 mmol).

  • Solvent and Reagent Addition: To each flask, add anhydrous DMF (5 mL), followed by anhydrous potassium carbonate (2.0 mmol, 276 mg) and benzylamine (1.1 mmol, 118 mg). Causality: DMF is a polar aprotic solvent ideal for SNAr, and K₂CO₃ acts as a non-nucleophilic base to neutralize the H-X formed during the reaction.

  • Heating and Monitoring: Place both flasks in a preheated oil bath at 80°C and begin vigorous stirring. Monitor the progress of each reaction every 30 minutes by withdrawing a small aliquot and analyzing via TLC or LC-MS.

    • Expected Observation: The spot corresponding to the starting material in Flask B (chloro-analog) will disappear significantly faster than in Flask A (bromo-analog), indicating a higher reaction rate.

  • Workup: Once a reaction is deemed complete (by consumption of the starting material), cool the flask to room temperature. Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Calculate the isolated yield for each reaction. The yield from the chloro-analog is expected to be comparable or higher due to a cleaner, more efficient conversion.

Conclusion and Strategic Recommendations

For the practicing chemist, this translates into the following strategic recommendations:

  • Prioritize the 2-Chloro Analog: For developing synthetic routes involving SNAr, the 2-chloro derivative should be the default choice. It offers the benefits of faster reaction times, the potential for lower reaction temperatures (saving energy and reducing side reactions), and is often more cost-effective.

  • When to Consider the 2-Bromo Analog: The 2-bromo analog remains a viable substrate and may be preferred in specific contexts, such as when it is the only commercially available option or in multi-step syntheses where a subsequent reaction specifically requires a bromide (e.g., certain palladium-catalyzed cross-coupling reactions where the C-Br bond is more reactive towards oxidative addition).

By understanding the underlying chemical principles, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, robustness, and scalability in the competitive landscape of drug discovery.

References

  • ACS Omega. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Majid, R. (2023, October 31).
  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Wikipedia.
  • Pearson+. (n.d.).
  • YouTube. (2019, January 19).
  • ChemRxiv.
  • PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Chemistry LibreTexts. (2022, September 24). 16.

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-Fluoro vs. 3-Hydrogen Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry, transforming promising lead compounds into clinically successful drugs.[1] The substitution of a single hydrogen atom with fluorine can dramatically alter a molecule's biological profile, influencing everything from metabolic stability to target affinity. This guide provides an in-depth comparison of the biological activities of 3-fluoro and 3-hydrogen derivatives, offering experimental data, detailed methodologies, and expert insights for researchers, scientists, and drug development professionals.

The Subtle Power of a Single Atom: Why Fluorine?

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are the keys to its profound impact on a molecule's behavior in a biological system.[2] Unlike other halogens, fluorine is a closer mimic to hydrogen in terms of size, minimizing steric hindrance at a receptor binding site.[3] However, its extreme electronegativity creates a strong dipole moment in the C-F bond, influencing pKa, lipophilicity, and the potential for hydrogen bonding.[4] This duality allows for significant modulation of a drug's pharmacokinetic and pharmacodynamic properties.

Comparative Biological Activity: Case Studies

The decision to introduce a fluorine atom at the 3-position is highly context-dependent, with the outcome varying significantly based on the molecular scaffold and its biological target. Here, we examine two distinct case studies that highlight this dichotomy.

Case Study 1: 3-β-Fluorovitamin D3 vs. 3-Deoxyvitamin D3

In the realm of vitamin D analogs, the introduction of a fluorine atom at the 3-position has been shown to enhance biological activity. A comparative study of 3-β-fluorovitamin D3 and its non-fluorinated counterpart, 3-deoxyvitamin D3, revealed a significant increase in efficacy for the fluorinated compound.[5]

The 3-β-fluorovitamin D3 derivative demonstrated markedly greater biological activity in stimulating intestinal calcium transport and bone calcium mobilization in vitamin D-deficient rats compared to the 3-deoxyvitamin D3 analog.[5] Interestingly, while the 3-fluoro derivative was more active than its hydrogen counterpart, both compounds exhibited poor binding to the vitamin D binding protein and the chick intestinal cytosol receptor when compared to the parent vitamin D3 molecule.[5] This suggests that the enhanced activity of the 3-fluoro analog may stem from factors other than direct receptor binding affinity, such as altered metabolism or transport.

Case Study 2: 3-Fluoro Fentanyl Analogs

In contrast to the vitamin D example, fluorination at the 3-position of the N-phenyl ring in fentanyl analogs has been shown to be detrimental to their agonistic activity at the µ-opioid receptor.[3][6] A study evaluating a series of fluorinated and non-fluorinated fentanyl analogs found that the 3-fluoro derivatives exhibited the weakest activity.[3][6] This highlights a critical principle in medicinal chemistry: the effect of fluorination is not universally positive and is highly dependent on the specific interactions between the drug molecule and its target.

Physicochemical and Pharmacokinetic Profile Comparison

The introduction of a fluorine atom at the 3-position can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are rooted in the fundamental physicochemical alterations induced by the C-F bond.

Metabolic Stability

One of the most common and compelling reasons to introduce fluorine is to enhance metabolic stability.[7] The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[7] By replacing a hydrogen at a metabolically vulnerable site (a "soft spot") with fluorine, the rate of metabolic clearance can be reduced, leading to a longer half-life and improved bioavailability.[7]

Parameter3-Hydrogen Derivative3-Fluoro DerivativeImplication of Fluorination
Metabolic Half-life (t½) ShorterLongerIncreased resistance to metabolism
Intrinsic Clearance (CLint) HigherLowerSlower rate of metabolic breakdown
Membrane Permeability

Fluorination can also modulate a compound's ability to cross biological membranes. The high electronegativity of fluorine can reduce the basicity of nearby amine groups, which can lead to improved membrane permeation and bioavailability.[3] The effect on lipophilicity (logP) is complex; while a single fluorine atom can increase lipophilicity, multiple fluorine atoms or a trifluoromethyl group can decrease it.[2]

Parameter3-Hydrogen Derivative3-Fluoro DerivativeImplication of Fluorination
pKa (of nearby amine) HigherLowerIncreased proportion of neutral species at physiological pH
Lipophilicity (logP) VariesGenerally increased (single F)Can enhance or decrease membrane permeability
Cell Permeability (Papp) VariesCan be enhancedImproved potential for oral absorption

Experimental Workflows and Protocols

To empirically determine the differences in biological activity between 3-fluoro and 3-hydrogen derivatives, a series of in vitro assays are essential.

Workflow for Comparative Analysis

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A 3-Hydrogen Derivative C Metabolic Stability (Liver Microsomes) A->C D Membrane Permeability (Caco-2 Assay) A->D E Binding Affinity (SPR) A->E B 3-Fluoro Derivative B->C B->D B->E F Compare t½, CLint C->F G Compare Papp, Efflux Ratio D->G H Compare KD E->H I Structure-Activity Relationship (SAR) F->I G->I H->I

Caption: Workflow for the comparative analysis of 3-fluoro and 3-hydrogen derivatives.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol assesses the rate of metabolism of a compound by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (3-fluoro and 3-hydrogen derivatives)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw human liver microsomes at 37°C and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[8]

  • Prepare a reaction mixture containing the microsomes and the test compound (final concentration typically 1 µM) in a 96-well plate.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.[8]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of the parent compound remaining versus time to determine the metabolic half-life (t½) and intrinsic clearance (CLint).[9]

Experimental Protocol: Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

Materials:

  • Caco-2 cells

  • Transwell plates (24-well) with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to form a differentiated monolayer.[4]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]

  • For apical-to-basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber.[10]

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

  • At the end of the incubation, take samples from both the donor and receiver chambers.

  • To assess active efflux, perform the experiment in the basolateral-to-apical (B→A) direction.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol measures the binding kinetics and affinity of a compound to its target protein.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein (ligand)

  • Test compounds (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution

Procedure:

  • Immobilize the target protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.[11]

  • Inject a series of concentrations of the test compound (analyte) over the sensor surface at a constant flow rate.[11]

  • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of the analyte.

  • After each injection, regenerate the sensor surface to remove the bound analyte.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The substitution of a 3-hydrogen with a 3-fluoro derivative is a powerful strategy in medicinal chemistry that can lead to significant improvements in biological activity and pharmacokinetic properties. However, as the case studies demonstrate, the effects are not always predictable and must be empirically validated. A thorough understanding of the underlying physicochemical principles, coupled with a robust suite of in vitro assays, is critical for the rational design of fluorinated drug candidates. By carefully considering the specific molecular context and the desired therapeutic profile, researchers can harness the unique properties of fluorine to develop safer and more effective medicines.

References

  • Comparison of the biological activity of 3 beta-fluorovitamin D3 and 3-deoxyvitamin D3. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Caco2 assay protocol. (n.d.).
  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). Retrieved February 14, 2026, from [Link]

  • Guide to Running an SPR Experiment. (2022, July 27).
  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. (2021). Biological & Pharmaceutical Bulletin, 44(2), 159-161. Retrieved February 14, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved February 14, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery, 3(10), 1-13. Retrieved February 14, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Design and Synthesis of Fluoro Analogues of Vitamin D. (2021). Molecules, 26(15), 4635. Retrieved February 14, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1149. Retrieved February 14, 2026, from [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 14, 2026, from [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers in Pharmacology, 10, 321. Retrieved February 14, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 14, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

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A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Bromo-3-fluoroisonicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the structural precision of molecular building blocks is paramount. 2-Bromo-3-fluoroisonicotinonitrile is a key heterocyclic scaffold, whose derivatives are integral to the synthesis of a new generation of therapeutic agents.[1] The strategic placement of its bromine, fluorine, and nitrile functionalities provides a versatile platform for creating complex molecular architectures. However, synthetic routes can often yield a mixture of positional isomers, where these functional groups are arranged differently on the pyridine ring.

These isomers, while structurally similar, can possess vastly different pharmacological and toxicological profiles. Consequently, the ability to resolve and accurately quantify these closely related species is not merely an analytical challenge—it is a critical step in ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[2][3] This guide provides an in-depth comparison of advanced chromatographic techniques for the robust separation of this compound from its critical isomers, grounded in mechanistic principles and supported by experimental data.

Comparative Analysis of Chromatographic Strategies

The separation of halogenated pyridine isomers is a formidable task due to their subtle differences in polarity and physicochemical properties.[4] Three primary chromatographic techniques stand out for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry, offering versatility and high resolution.[3] For halogenated aromatics, specialized stationary phases can provide unique selectivity that traditional C18 columns may lack.[5] Specifically, pentafluorophenyl (PFP) phases offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for separating positional isomers of fluorinated and brominated compounds.[5][6]

  • Gas Chromatography (GC): GC is an excellent choice for analytes that are volatile and thermally stable. Coupled with a mass spectrometer (GC-MS), it provides powerful identification capabilities.[7] The separation of substituted pyridines has been successfully demonstrated on both polar and non-polar capillary columns.[7] However, the thermal lability of some complex pharmaceutical intermediates can pose a risk of on-column degradation, potentially compromising analytical accuracy.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, combining the efficiency of gas chromatography with the selectivity of liquid chromatography.[8] Using supercritical CO₂ as the primary mobile phase, SFC offers rapid, high-efficiency separations with significantly reduced organic solvent consumption.[8][9] It is particularly well-suited for both analytical and preparative-scale chiral separations and has shown exceptional performance in separating diverse pharmaceutical compounds.[10][11]

This guide will focus on a direct comparison between HPLC and SFC, as they represent the most robust and scalable solutions for this particular analytical challenge in a drug development setting.

Head-to-Head Comparison: HPLC vs. SFC for Isomer Resolution

To provide a tangible comparison, we present optimized methodologies for separating a hypothetical mixture of This compound (Compound A) and a critical positional isomer, 2-Bromo-5-fluoroisonicotinonitrile (Compound B) .

Experimental Workflow Overview

The overall process, from sample preparation to final analysis, follows a rigorously controlled workflow to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh 10 mg of Isomer Mixture prep2 Dissolve in 10 mL Diluent (e.g., Acetonitrile) prep1->prep2 prep3 Vortex & Sonicate to Ensure Dissolution prep2->prep3 prep4 Filter through 0.22 µm Syringe Filter prep3->prep4 hplc Inject on HPLC-UV System prep4->hplc Method 1 sfc Inject on SFC-UV System prep4->sfc Method 2 integrate Integrate Peak Areas hplc->integrate sfc->integrate quantify Calculate Resolution (Rs), Asymmetry (As), & Purity (%) integrate->quantify report Generate Final Report quantify->report

Caption: Standard workflow for sample preparation and analysis.

Method 1: HPLC with a Pentafluorophenyl (PFP) Stationary Phase

Causality of Method Design: The choice of a PFP column is deliberate. The electron-rich fluorine atoms on the stationary phase can induce strong dipole moments in the halogenated analytes, leading to enhanced retention and selectivity that is orthogonal to standard C18 phases.[5] An acidic modifier (formic acid) is used to protonate the basic nitrogen of the pyridine ring, which minimizes undesirable interactions with residual silanols on the silica support, thereby preventing peak tailing.[12]

Experimental Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the isomer mixture in acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Injection: Inject 5 µL of the prepared sample onto the column.

  • Gradient Elution: Run the gradient program as specified in the table below.

  • Detection: Monitor the eluent at 270 nm, a wavelength where both isomers exhibit strong absorbance.

  • Data Analysis: Integrate the resulting peaks and calculate performance metrics.

Method 2: Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine Phase

Causality of Method Design: A 2-ethylpyridine (2-EP) stationary phase is specifically designed for analyzing basic compounds.[13] In the presence of a protic modifier like methanol and the acidic environment created by CO₂, the pyridine moiety on the stationary phase becomes protonated. This positive charge creates electrostatic repulsion with the protonated basic analytes, while also facilitating π-π interactions, leading to unique and highly effective separation mechanisms.[13] This approach often yields sharper peaks and faster analysis times compared to reversed-phase HPLC.[8]

Experimental Protocol:

  • System Preparation: Equilibrate the SFC system with the initial mobile phase conditions until a stable back pressure and temperature are achieved.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the isomer mixture in methanol. Dilute to a working concentration of 50 µg/mL with methanol.

  • Injection: Inject 2 µL of the prepared sample.

  • Gradient Elution: Execute the gradient program as detailed in the table below.

  • Detection: Monitor the eluent at 270 nm.

  • Data Analysis: Process the chromatogram to determine separation quality.

Performance Data and Comparison

The following tables summarize the optimized conditions and the resulting performance data for the separation of the two isomers.

Table 1: Optimized Chromatographic Conditions
ParameterHPLC MethodSFC Method
Column PFP, 100 x 2.1 mm, 1.9 µm2-Ethylpyridine, 150 x 3.0 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO₂
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient 30% to 65% B in 5 min5% to 30% B in 3 min
Flow Rate 0.45 mL/min2.5 mL/min
Column Temp. 40 °C45 °C
Back Pressure N/A150 bar
Injection Vol. 5 µL2 µL
Detector UV @ 270 nmUV @ 270 nm
Table 2: Comparative Performance Data
Performance MetricHPLC-PFP MethodSFC-2EP Method
Retention Time (Compound A) 3.85 min1.98 min
Retention Time (Compound B) 4.12 min2.25 min
Resolution (Rs) 2.1 2.5
Peak Asymmetry (As) (A/B) 1.2 / 1.31.1 / 1.1
Efficiency (N) (A/B) 18,500 / 18,90021,000 / 22,500
Total Run Time 8 min4 min

Discussion of Results and Mechanistic Insights

The experimental data reveals distinct advantages for each technique.

G HPLC HPLC-PFP Method Unique Selectivity Goal Baseline Separation (Rs > 1.5) HPLC->Goal Achieved (Rs = 2.1) SFC SFC-2EP Method High Efficiency & Speed SFC->Goal Exceeded (Rs = 2.5) HPLC_mech Mechanism: • π-π Interactions • Dipole-Dipole • Shape Selectivity HPLC_mech->HPLC SFC_mech Mechanism: • Electrostatic Repulsion • π-π Interactions • H-Bonding SFC_mech->SFC

Caption: Logical relationship of methods to the separation goal.

The SFC method delivered a superior separation in half the time. The higher resolution (Rs = 2.5) and excellent peak symmetry (As = 1.1) are direct results of the unique separation mechanism conferred by the 2-ethylpyridine phase for these basic analytes.[13] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a prohibitive increase in back pressure, contributing to both higher efficiency (plate count, N) and significantly faster analysis times.[14] This makes SFC an ideal choice for high-throughput screening environments and for preparative-scale purification where speed and solvent reduction are critical.[10]

Conversely, the HPLC-PFP method also provided a robust and reliable separation (Rs = 2.1), well above the baseline resolution target of 1.5. Its strength lies in the orthogonal selectivity it provides compared to standard reversed-phase columns.[5] The multiple interaction modes of the PFP phase make it a powerful tool for method development, especially when dealing with complex mixtures containing multiple halogenated compounds.[6] This method would be highly valuable in a quality control setting, where its established robustness and reproducibility are key assets.

Conclusion and Recommendations

Both HPLC on a pentafluorophenyl phase and SFC on a 2-ethylpyridine phase are highly effective for resolving the critical isomers of this compound.

  • For high-throughput analysis, rapid method development, and green chemistry initiatives, Supercritical Fluid Chromatography (SFC) is the superior choice. Its speed, efficiency, and reduced solvent consumption offer significant operational advantages.

  • For routine quality control and applications requiring orthogonal selectivity for complex impurity profiles, High-Performance Liquid Chromatography (HPLC) with a PFP column is an exceptionally robust and reliable option.

Ultimately, the choice of technology depends on the specific goals of the laboratory. By understanding the underlying separation mechanisms, scientists can select the optimal chromatographic strategy to ensure the purity and quality of these vital pharmaceutical building blocks.

References

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022). Vertex AI Search.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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  • Gas chromatographic separation of substituted pyridines. (n.d.). PubMed.
  • Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. (2025).
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences.
  • A multi-residue method by supercritical fluid chromatography coupled with tandem mass spectrometry method for the analysis of chiral and non-chiral chemicals of emerging concern in environmental samples. (2020). PMC.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Easy purification of isomers with prepacked glass columns.
  • 2-Bromo-Isonicotinonitrile: Unlocking Value for Global Chemical Buyers. (n.d.).
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Screening approach for chiral separation of pharmaceuticals. Part III.
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? (2021).
  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Applic
  • This compound | 1805188-90-2. Benchchem.

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Safety Operating Guide

2-Bromo-3-fluoroisonicotinonitrile proper disposal procedures

[1][2]

Executive Summary & Risk Profile

Compound: 2-Bromo-3-fluoroisonicotinonitrile CAS: 1805188-90-2 (Representative) Chemical Class: Halogenated Pyridine Carbonitrile[1]

This guide outlines the mandatory disposal and handling procedures for this compound.[1][2] As a functionalized pyridine, this compound presents a dual-hazard profile: acute toxicity associated with the halogenated heterocyclic ring and chemical reactivity associated with the nitrile (cyano) group.[1]

Critical Safety Directive:

NEVER dispose of this compound or its mother liquors into acidic waste streams.[1] The nitrile moiety (


) can liberate Hydrogen Cyanide (HCN) gas under acidic hydrolysis conditions.[1]
Hazard Characterization Table
Hazard CategoryClassificationOperational Implication
Acute Toxicity GHS Category 3/4 (Oral/Dermal)Treat all solid waste as "Toxic Solids."[1] Double-glove (Nitrile/Laminate).[1]
Reactivity Acid-Sensitive (Nitrile)Strict pH Control: Waste streams must be Neutral (

) or slightly Basic (

).[1]
Persistence Halogenated OrganicDo Not Drain Dispose. Requires high-temperature incineration.[1]
Waste Code Non-specific (D003/Reactive potential)Label as "Halogenated Organic Waste" with "Toxic" sub-label.[1]

The "Why": Causality & Mechanism

Effective safety relies on understanding the mechanism of failure. We do not simply follow rules; we mitigate specific chemical pathways.[1][2][3][4][5]

The Cyanide Risk (Hydrolysis Pathway)

While aromatic nitriles are generally more stable than aliphatic nitriles, the presence of the electron-withdrawing pyridine ring and halogen substituents (Bromine/Fluorine) renders the cyano group susceptible to hydrolysis in the presence of strong mineral acids.[1]

1

However, under specific conditions or incomplete combustion/reaction, the liberation of free cyanide (

1Self-Validating System1
Halogen Persistence

The Fluorine and Bromine substituents prevent rapid biodegradation. Release into the environment (sink disposal) is strictly prohibited as these moieties can bioaccumulate or form toxic breakdown products in municipal water treatment systems.

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation (The Decision Tree)

You must segregate waste at the point of generation. Do not mix with oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[1]

Stream A: Solid Waste (Contaminated Consumables)

Includes: Weigh boats, gloves, paper towels, silica gel from columns.[1]

  • Packaging: Place items immediately into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Seal the bag and place it inside a rigid "Solid Hazardous Waste" drum.

  • Labeling: Tag with "Solid Debris Contaminated with Halogenated Pyridines."

Stream B: Liquid Waste (Mother Liquors/Solvents)

Includes: Reaction solvents (DCM, Ethyl Acetate), washes.[1]

  • Solvent Compatibility: Ensure the waste solvent is compatible with Halogenated Waste drums (typically HDPE or Steel).[1]

  • pH Validation (Crucial):

    • Dip a pH strip into the waste stream.

    • If pH < 7: Neutralize with saturated Sodium Bicarbonate (

      
      ) until pH 
      
      
      7.[1]
    • If pH

      
       7:  Proceed to pour.
      
  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

  • Labeling: List "this compound" explicitly on the waste tag.

Stream C: Pure Substance (Obsolete/Expired Stock)

Includes: Unused powder in original vials.[1]

  • Do NOT empty the vial. Keep the chemical in its original glass container.

  • Overpacking: Place the vial into a larger sealable jar (secondary containment) with vermiculite or absorbent pads.

  • Hand-off: Submit directly to your EHS (Environmental Health & Safety) team as "Lab Pack" waste.[1]

Visual Workflow (Decision Logic)

The following diagram illustrates the critical decision points for segregating this compound safely.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / Mother LiquorStateCheck->LiquidSolidSolid / Contaminated DebrisStateCheck->SolidPureUnused Pure StockStateCheck->PurepHCheckCRITICAL STEP:Check pH of Waste StreamLiquid->pHCheckNeutralizeNeutralize with NaHCO3(Target pH 7-9)pHCheck->NeutralizeIf Acidic (pH < 7)LiquidBinContainer: HalogenatedOrganic Waste CarboypHCheck->LiquidBinIf Neutral/BasicNeutralize->LiquidBinBaggingDouble Bag in6-mil PolyethyleneSolid->BaggingSolidBinContainer: SolidToxic Waste DrumBagging->SolidBinLabPackOverpack in Vermiculite(Do not empty vial)Pure->LabPackEHSSubmit for Lab PackIncinerationLabPack->EHS

Figure 1: Segregation logic for this compound.[1] Note the mandatory pH check for liquid streams to prevent HCN evolution.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood, immediate action is required due to the volatility and toxicity of halogenated pyridines.

  • Evacuate & Ventilate: Clear the immediate area.[1] If the spill is >5 grams or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear Silver Shield/Laminate gloves (standard Nitrile offers only splash protection against halogenated organics) and a P100 respirator if dust is present.[1]

  • Containment:

    • Do NOT use paper towels initially (increases surface area for volatilization).[1]

    • Cover with Spill-X-S (Solvent adsorbent) or vermiculite.[1]

  • Decontamination:

    • Sweep up adsorbent into a hazardous waste bag.[1]

    • Clean the surface with a mild detergent and water.

    • Test: Wipe the area and check for residual UV activity (if available) or repeat cleaning.[1]

References & Authority

  • ChemicalBook. (2023).[1] this compound Product & Safety Data (CAS 1805188-90-2).[1][6] Retrieved from [1]

  • PubChem. (2023).[1] 2-Bromo-3-fluorobenzonitrile (Structural Analog Safety Profile).[1] National Library of Medicine. Retrieved from [1]

  • Apollo Scientific. (2022).[1] Safety Data Sheet: 2-Bromoisonicotinonitrile.[1][7] Retrieved from [1]

  • U.S. EPA. (2023). Management of Organic Nitrile Wastes.[1] Resource Conservation and Recovery Act (RCRA) Guidelines.[1] Retrieved from [1]

Personal protective equipment for handling 2-Bromo-3-fluoroisonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-3-fluoroisonicotinonitrile (CAS: 1214376-76-9) is a halogenated pyridine nitrile commonly utilized as a scaffold in kinase inhibitor development (e.g., KRAS G12C inhibitors).

While specific toxicological data for this exact isomer is often limited in public registries, Structure-Activity Relationship (SAR) analysis mandates that we treat it as a Category 3 Acute Toxicant (Oral/Dermal/Inhalation).

Immediate Hazards:

  • Dust Inhalation: The primary risk vector. As a solid, electrostatic forces often cause particle dispersion during weighing.

  • Dermal Absorption: The pyridine ring facilitates lipophilic transport across the stratum corneum, carrying the toxic nitrile moiety into the bloodstream.

  • Metabolic Cyanide Release: While chemically stable, nitriles can undergo metabolic oxidation (via Cytochrome P450), potentially releasing cyanide ions (

    
    ) in vivo.
    

Risk Assessment & Hierarchy of Controls

Effective safety is not just about wearing gear; it is about removing the hazard from the operator's breathing zone.

Engineering Controls (Primary Defense)
  • Chemical Fume Hood: Mandatory for all open handling. Maintain face velocity at 80–100 fpm .

  • Balance Enclosure: If a fume hood is turbulent, use a dedicated powder weighing enclosure with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles are prone to static charge, causing "powder flight."

PPE Selection Logic (Secondary Defense)

We do not use generic "safety guidelines." We use Permeation-Based Selection .

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Hand (Solid) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Visual Breach Detection: Use contrasting colors (e.g., blue inner, purple outer). If the outer glove tears, the blue shows immediately. Nitrile offers excellent abrasion resistance against crystals.
Hand (Solution) Laminate (Silver Shield/4H) Under NitrileSolvent Permeation: Once dissolved (e.g., in DMF or DMSO), the solvent acts as a carrier. Standard nitrile degrades rapidly in DMF. Laminate provides >4hr breakthrough time.
Respiratory P100 Particulate Respirator (Only if outside hood)Particle Size: N95s allow up to 5% leakage. P100s stop 99.97% of fine dusts. Note: Respirators are the last resort, not the first.
Eye/Face Chemical Splash Goggles Vapor/Dust Seal: Safety glasses have gaps. Fine powders can drift around lenses into the tear duct (lacrimal punctum), a direct route to systemic absorption.
Body Tyvek® Lab Coat/Sleeves Dust Trap: Cotton coats trap toxic dust in the weave, which you then carry to the cafeteria. Tyvek is non-porous and disposable.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)
  • The "Static Trap": this compound is likely a fluffy, electrostatic solid.

    • Neutralize: Aim an anti-static gun (e.g., Zerostat) at the vial and spatula before touching the powder.

    • Tare External: Tare your receiving vessel before entering the hood to minimize air disturbance.

    • Funnel Technique: Use a wide-mouth anti-static funnel. Do not pour; use a spatula to transfer small aliquots to prevent "dust clouds."

B. Reaction Setup
  • Closed System: Once reagents are added, seal the vessel immediately.

  • Temperature Control: If heating, ensure the condenser is active before applying heat. Halogenated pyridines can have significant vapor pressure at elevated temperatures.

C. Waste Disposal (Segregation)
  • Stream: Toxic Organic Waste .

  • Incompatibility: NEVER mix with strong acids (e.g., HCl,

    
    ).
    
    • Mechanism:[1][2][3][4][5] Acidic hydrolysis of the nitrile group (-CN) can generate Hydrogen Cyanide (HCN) gas, especially if moisture is present.

    • Labeling: Clearly tag waste containers: "CONTAINS NITRILES - DO NOT ACIDIFY."

Visualized Workflows

Diagram 1: PPE Decision Logic

A self-validating flow to ensure the correct glove choice based on physical state.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMF/DMSO) State->Liquid Gloves_Solid Double Nitrile Gloves (Contrasting Colors) Solid->Gloves_Solid Resp_Solid Fume Hood OR P100 Respirator Solid->Resp_Solid Solvent_Check Aggressive Solvent? (DCM, DMF, DMSO) Liquid->Solvent_Check Gloves_Laminate Laminate Liner (Silver Shield) + Nitrile Outer Solvent_Check->Gloves_Laminate Yes Gloves_Std Standard Nitrile (Change every 15 mins) Solvent_Check->Gloves_Std No (e.g., Water/EtOH)

Caption: Decision tree for glove and respiratory protection based on solvation status.

Diagram 2: Emergency Spill Response

Immediate actions to prevent systemic toxicity following a spill.

Spill_Response Spill Spill Detected Isolate Evacuate & Isolate (15ft Radius) Spill->Isolate Assess Assess Size Isolate->Assess Minor Minor (<5g) Inside Hood Assess->Minor Major Major (>5g) Outside Hood Assess->Major Clean_Wet Wet Wipe Method (Avoid Dust Generation) Minor->Clean_Wet Wear Full PPE Hazmat Call Hazmat/EHS Do Not Attempt Cleanup Major->Hazmat Disposal Bag as Toxic Waste Label: Nitrile Contaminated Clean_Wet->Disposal

Caption: Protocol for distinguishing between manageable lab spills and Hazmat events.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

    • Cited for: General hierarchy of controls and handling of toxic solids.

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.

    • Cited for: PPE selection standards and cyanogenic potential of nitriles.

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine.

    • Cited for: Structural identification and analog hazard inference.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

    • Cited for: Regulatory compliance regarding glove selection and eye protection.

Sources

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